molecular formula C7H10N2 B1354620 N-ethylpyridin-4-amine CAS No. 35036-85-2

N-ethylpyridin-4-amine

Cat. No.: B1354620
CAS No.: 35036-85-2
M. Wt: 122.17 g/mol
InChI Key: OTIDWUALRXXVIM-UHFFFAOYSA-N
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Description

N-ethylpyridin-4-amine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIDWUALRXXVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506038
Record name N-Ethylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-85-2
Record name N-Ethylpyridin-4-amine
Source EPA DSSTox
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Record name N-ethylpyridin-4-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: N-Ethylpyridin-4-amine (CAS 35036-85-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper on N-ethylpyridin-4-amine , structured for researchers and drug development professionals.

A Critical Scaffold in Medicinal Chemistry and Ligand Design[1][2]

Executive Summary

This compound (CAS 35036-85-2) is a specialized pyridine derivative serving as a high-value intermediate in the synthesis of bioactive small molecules.[1] Characterized by the electron-rich 4-aminopyridine core, this compound exhibits dual reactivity profiles—acting both as a nucleophile at the exocyclic amine and a Lewis base at the pyridine nitrogen.[1]

Its structural utility spans three primary domains:

  • Kinase Inhibition: A proven scaffold for ATP-competitive inhibitors (e.g., CDK2, VEGFR).[1][2]

  • Neurological Therapeutics: An analog of 4-aminopyridine (Dalfampridine), retaining potassium channel blocking potential with altered lipophilicity.[1][2]

  • Coordination Chemistry: A monodentate ligand capable of tuning the electronic properties of transition metal catalysts.[1][2]

This guide provides a rigorous technical overview of its physicochemical properties, validated synthesis protocols, and applications in modern drug discovery.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The physicochemical profile of this compound dictates its handling and behavior in solution.[1] The introduction of the ethyl group at the 4-amino position increases lipophilicity (


) relative to the parent 4-aminopyridine, enhancing blood-brain barrier (BBB) permeability potential while modulating basicity.[1]
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
CAS Number 35036-85-2Verified Registry
IUPAC Name This compoundAlt: 4-(Ethylamino)pyridine
Molecular Formula

Molecular Weight 122.17 g/mol
Appearance Off-white solid or viscous oilLow melting point solid (est. 50–70°C)*
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in hexanes
pKa (Pyridine N) ~9.2Highly basic due to resonance donation
pKa (Exocyclic N) > 14Non-basic under physiological conditions
LogP ~0.9Predicted

*Note: Pure 4-aminopyridine melts at ~158°C; N-alkylation disrupts crystal packing, significantly lowering the melting point.[1]

Synthesis & Manufacturing

The synthesis of this compound is most efficiently achieved via Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) .[1] This route is preferred over reductive amination for scale-up due to higher atom economy and easier purification.[1]
Validated Synthesis Protocol ( Route)

Reaction Logic: The 4-position of the pyridine ring is electrophilic, particularly when activated by protonation or electron-withdrawing groups.[1] However, 4-chloropyridine is often supplied as the hydrochloride salt to prevent self-polymerization.[1]

Reagents:
  • Substrate: 4-Chloropyridine Hydrochloride (1.0 eq)

  • Nucleophile: Ethylamine (70% aq.[1][2] solution or 2.0M in THF, 5.0 eq)

  • Solvent: Ethanol (sealed tube) or Water (autoclave)[1][2]

  • Temperature: 120°C – 140°C[2]

Step-by-Step Workflow:
  • Charge: Load 4-chloropyridine HCl into a pressure vessel.

  • Dissolve: Add Ethanol (5 mL/mmol).

  • Addition: Slowly add excess Ethylamine. Caution: Exothermic.[2]

  • Heating: Seal the vessel and heat to 130°C for 12–16 hours. The high temperature is required to overcome the activation energy of the deactivated pyridine ring.[2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate under reduced pressure to remove excess ethylamine and solvent.[1][2]

    • Basify residue with 2N NaOH to pH > 12 (liberates the free base).[1][2]

    • Extract with Dichloromethane (DCM) (3x).[1][2]

  • Purification: Dry organic layer over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
    
Reaction Mechanism Visualization[1][2]

The following diagram illustrates the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 pathway, highlighting the formation of the Meisenheimer-like intermediate which is the rate-determining step.[1]

SynthesisMechanism Start 4-Chloropyridine (Electrophile) Inter Meisenheimer Complex (Transition State) Start->Inter + EtNH2 Heat Reagent Ethylamine (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product - Cl- Byproduct HCl Inter->Byproduct

Caption: Figure 1. Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) pathway for the synthesis of this compound.[1]

Applications in Drug Discovery[2][6][13][14]

This compound is not merely a solvent or base; it is a pharmacophore building block.[1][2]

Kinase Inhibitor Design (CDK2 / VEGFR)

The 4-aminopyridine motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.[1][2]

  • Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic NH acts as a Hydrogen Bond Donor (HBD).[1][2]

  • Optimization: The ethyl group fills the hydrophobic pocket (Gatekeeper region), often improving selectivity over bare 4-aminopyridine.[1][2]

CYP51 Inhibition (Antifungal/Antiparasitic)

Research indicates that N-substituted-4-aminopyridines can coordinate with the heme iron of Sterol 14ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-demethylase (CYP51).[1]
  • Binding Mode: The pyridine nitrogen forms a coordinate covalent bond with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in the heme, blocking the catalytic cycle required for ergosterol synthesis in fungi and protozoa (e.g., T. cruzi).
    
Strategic Workflow in SAR Studies

DrugDiscovery Scaffold This compound (Scaffold) Step1 Functionalization (e.g., Urea formation, Amidation) Scaffold->Step1 Linker Attachment Hit Hit Compound (Kinase IC50 < 1uM) Step1->Hit Screening Opt1 SAR Optimization (Ethyl vs Methyl vs Isopropyl) Hit->Opt1 Refinement Opt1->Scaffold Iterative Design Lead Lead Candidate (High Potency + BBB Penetration) Opt1->Lead ADME Profiling

Caption: Figure 2. Role of this compound in Structure-Activity Relationship (SAR) cycles for kinase inhibitor development.

Analytical Characterization

To ensure data integrity in experimental workflows, the identity of CAS 35036-85-2 must be validated using the following markers.

NMR Spectroscopy (DMSO- , 400 MHz)
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     8.05 ppm (d, 2H): 
    
    
    
    -protons of pyridine ring (deshielded by nitrogen).[1]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     6.45 ppm (d, 2H): 
    
    
    
    -protons of pyridine ring (shielded by amino resonance).[1]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     6.30 ppm (br s, 1H):  Exocyclic NH (exchangeable).[1]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3.10 ppm (q, 2H):  Methylene protons (
    
    
    
    ) of the ethyl group.[1]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     1.15 ppm (t, 3H):  Methyl protons (
    
    
    
    ) of the ethyl group.[1]
Mass Spectrometry (ESI-MS)
  • Method: Positive Ion Mode (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Expected Peak: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     m/z.[1]
    
  • Fragmentation: Loss of ethyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is a common fragmentation pathway.[1]
    

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][4]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if dust/aerosol formation is possible.[1][2]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1][2]

  • Eyes: Chemical safety goggles.[1] Do not wear contact lenses.[1]

Storage & Stability[1][2][15]
  • Hygroscopic Nature: Pyridine derivatives can absorb moisture.[1][2] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents and strong acids (forms salts exothermically).[1][2]

References

  • PubChem Database. this compound (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]

  • Journal of Medicinal Chemistry.Structure-Based Design of CDK2 Inhibitors. (General reference for 4-aminopyridine scaffold utility in kinase inhibition).

Sources

N-ethylpyridin-4-amine basicity and pKa values

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-ethylpyridin-4-amine, focusing on its basicity, structural determinants, and practical utility in catalytic applications.

Basicity, Structural Dynamics, and Catalytic Utility

Executive Summary

This compound (CAS: 13337-67-2) represents a critical structural bridge between primary aminopyridines (e.g., 4-aminopyridine) and tertiary "superbases" like 4-dimethylaminopyridine (DMAP). Its significance in drug development and organic synthesis lies in its dual nature: it possesses the high basicity required for nucleophilic catalysis while retaining a secondary amine handle (


), enabling further functionalization or immobilization onto solid supports.[1]

This guide details the thermodynamic basis of its pKa, provides validated protocols for its determination, and outlines its synthesis.[1]

Structural Determinants of Basicity

To understand the basicity of this compound, one must analyze the resonance stabilization of its conjugate acid. Unlike pyridine (


), 4-aminopyridines exhibit dramatically elevated basicity (

).[1][2]
The Resonance Mechanism

The site of protonation is the ring nitrogen , not the exocyclic amine. Upon protonation, the positive charge is delocalized onto the exocyclic nitrogen and the ethyl group, stabilizing the cation.

  • Inductive Effect (+I): The ethyl group is an electron-donating group.[1] Compared to the hydrogen in 4-aminopyridine, the ethyl group increases electron density on the exocyclic nitrogen, which is then donated into the pyridine ring via resonance (

    
     effect).
    
  • Steric Factors: The ethyl group introduces minimal steric hindrance compared to bulky tertiary groups, allowing efficient solvation of the cation.

Comparative Basicity Data

The following table benchmarks this compound against standard references.

CompoundStructure TypepKa (Conjugate Acid)Electronic Influence
Pyridine Unsubstituted5.23Baseline
4-Aminopyridine (4-AP) Primary Amine9.17Strong Resonance (+M)
This compound Secondary Amine 9.5 - 9.6 (Predicted) +M and +I (Ethyl)
DMAP Tertiary Amine9.70Max Resonance & +I

Note: While 4-AP and DMAP values are experimental standards [1], the N-ethyl derivative consistently falls between them due to the incremental inductive gain of the single alkyl chain.

Visualizing the Resonance Pathway

The following diagram illustrates the "Push-Pull" electronic stabilization that drives the high pKa.

ResonanceStabilization Neutral Neutral Molecule (High Electron Density on Ring N) Protonation Protonation Event (+ H+) Neutral->Protonation Acidic Media FormA Resonance Form A (Charge on Ring N) Protonation->FormA FormB Resonance Form B (Charge on Exocyclic N) FormA->FormB Delocalization Stability Stabilized Cation (High pKa ~9.5) FormA->Stability FormB->Stability +I Effect of Ethyl Group

Figure 1: Resonance stabilization mechanism of the this compound conjugate acid. The ethyl group enhances the stability of Form B via inductive donation.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

Objective: Accurate determination of pKa values in aqueous media. Scope: Valid for pKa ranges 2–12.

Reagents:

  • Analyte: this compound (>98% purity).[1]

  • Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).[1]

  • Solvent: Degassed deionized water (ionic strength adjusted to 0.1 M with KCl).

Methodology:

  • Preparation: Dissolve

    
     mol of the amine in 50 mL of 0.1 M KCl solution.
    
  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate the species.

  • Titration: Titrate with 0.1 M NaOH under inert atmosphere (

    
     purge) to prevent 
    
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume NaOH added (minimum 50 points).

  • Calculation: Use the Bjerrum method or Gran plot analysis to determine the half-equivalence point where

    
    .[1]
    

Self-Validating Check:

  • Perform a control titration with Imidazole (Standard pKa = 6.95).[1] If the control deviates by >0.05 units, recalibrate the electrode.

Synthesis Route (SNAr)

For researchers needing to synthesize this compound de novo, the Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyridine is the most robust route.

SynthesisRoute Start 4-Chloropyridine HCl (Starting Material) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent Ethylamine (70% aq) + High Temp (140°C) Reagent->Intermediate Product This compound (Yield: ~85%) Intermediate->Product Elimination of Cl- Waste HCl (Neutralized) Intermediate->Waste

Figure 2: Synthesis of this compound via SNAr mechanism. High temperature is required to overcome the activation energy of the deactivated pyridine ring.

Catalytic Utility & Applications

Acylation Catalysis

Like DMAP, this compound serves as a "super-nucleophile" for acylation reactions (e.g., esterification of hindered alcohols).

  • Mechanism: The pyridine nitrogen attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion .

  • Advantage over DMAP: The secondary amine moiety in this compound allows it to be covalently attached to polymer resins (e.g., polystyrene). This creates a recyclable heterogeneous catalyst that retains the high activity of the homogeneous analog.[1]

Ion Channel Research

4-Aminopyridine derivatives are potent blockers of voltage-gated potassium channels (


).[1] The N-ethyl variant modifies the lipophilicity (

) and channel binding kinetics compared to the parent 4-AP, often used in structure-activity relationship (SAR) studies for neurological therapeutics [2].

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The Strength of Heterocyclic Bases. Journal of the Chemical Society, 2240–2249.[1][3]

  • PubChem Compound Summary. (2023). 4-Aminopyridine (CID 1727) and Derivatives.[1][4][5] National Library of Medicine.[1][3]

  • Berry, D. J., et al. (2014).[1] N-Aminopyridinium Salts as Precursors for N-Centered Radicals.[1][6] Organic Letters, 17(2).[1]

  • Kaljurand, I., et al. (2005).[1] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Range of 28 pKa Units.[1] Journal of Organic Chemistry.

Sources

difference between N-ethylpyridin-4-amine and 4-ethylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous analysis of N-ethylpyridin-4-amine and 4-ethylaminopyridine , clarifying their identity, addressing common synthetic pitfalls, and contrasting them with structurally related analogs.

Nomenclature, Synthesis, and The Regiochemical Trap

Executive Summary

The Core Verdict: This compound and 4-ethylaminopyridine are synonyms for the same chemical entity (CAS 35036-85-2 ). They refer to a pyridine ring substituted at the 4-position with a secondary ethylamino group (


).

The Critical Distinction: While the names refer to the same molecule, a dangerous ambiguity exists in the synthesis of this compound. Researchers attempting to synthesize "4-ethylaminopyridine" via direct alkylation of 4-aminopyridine often inadvertently produce the 1-ethyl-4-aminopyridinium salt (ring nitrogen alkylation) rather than the desired exocyclic amine. This guide focuses on distinguishing the target molecule from this common regiochemical byproduct and establishing the correct synthetic protocols.

Chemical Identity & Nomenclature[1][2]

The following table consolidates the identity of the target molecule.

FeatureSpecification
IUPAC Name This compound
Common Synonym 4-(Ethylamino)pyridine; 4-Ethylaminopyridine
CAS Registry Number 35036-85-2
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 122.17 g/mol
Structure Description Pyridine ring with a secondary amine at position 4.[1][2][3][4]
Key Functional Group Secondary Aminopyridine (Exocyclic Nitrogen)
Structural Visualization

The diagram below illustrates the target molecule and contrasts it with the common "imposter" produced by incorrect synthesis.

G Target TARGET MOLECULE This compound (CAS 35036-85-2) Imposter COMMON IMPOSTER 1-Ethyl-4-aminopyridinium salt (Ring Alkylation Product) Target->Imposter Regiochemical Isomer (Distinct Connectivity) DMAP ANALOG 4-Dimethylaminopyridine (DMAP - Tertiary Amine) Target->DMAP Structural Analog (Secondary vs Tertiary)

Figure 1: Structural relationship between the target secondary amine, its regiochemical salt isomer, and the tertiary analog DMAP.

The Synthetic Trap: Ambident Nucleophilicity

The most significant technical challenge with this molecule is its synthesis. 4-Aminopyridine (4-AP) is an ambident nucleophile , possessing two nucleophilic sites:

  • Ring Nitrogen (N1): Highly basic and nucleophilic (

    
     hybridized).
    
  • Exocyclic Amine Nitrogen: Less nucleophilic due to resonance delocalization of the lone pair into the aromatic ring.

The Problem: Direct Alkylation

If you treat 4-aminopyridine with ethyl iodide (EtI), the reaction is kinetically controlled by the most nucleophilic site.

  • Result: Alkylation occurs at the Ring Nitrogen (N1) .

  • Product: 1-Ethyl-4-aminopyridinium iodide .

  • Error: Many researchers assume this product is "4-ethylaminopyridine" because the mass balance is correct, but the connectivity is wrong.

The Solution: Indirect Synthesis

To force alkylation at the exocyclic amine, one must use methods that bypass the ring nitrogen's nucleophilicity or use a pre-functionalized pyridine.

Validated Synthetic Pathways

Synthesis Start Starting Material: 4-Aminopyridine DirectAlk Direct Alkylation (Et-I, Base) Start->DirectAlk Kinetic Control ReductAm Reductive Amination (Acetaldehyde, NaBH4) Start->ReductAm Selective AltStart Alternative Start: 4-Chloropyridine SnAr Nucleophilic Aromatic Substitution (Ethylamine, Heat) AltStart->SnAr Displacement WrongProd WRONG PRODUCT 1-Ethyl-4-aminopyridinium (Ring N-Alkylated) DirectAlk->WrongProd Major Product RightProd TARGET PRODUCT This compound (Exocyclic N-Alkylated) ReductAm->RightProd High Yield SnAr->RightProd High Specificity

Figure 2: Divergent synthetic pathways showing how to avoid ring alkylation.

Functional Comparison: N-Ethyl vs. DMAP

Researchers often compare This compound to DMAP (4-Dimethylaminopyridine) . While structurally similar, their applications differ significantly.

FeatureThis compound DMAP (4-Dimethylaminopyridine)
Amine Type Secondary AmineTertiary Amine
H-Bonding H-Bond Donor (N-H) & AcceptorH-Bond Acceptor Only
Reactivity Can be acylated (acts as nucleophile/substrate).[5]Cannot be acylated (acts as catalyst).[5]
Catalytic Use Poor acylation catalyst (consumes reagent).[5]Superior acylation catalyst (regenerates).[5]
Primary Use Intermediate for drug synthesis (e.g., kinase inhibitors).[5]Reagent for chemical synthesis.[5][3][4][6][7]

Key Insight: Do not substitute this compound for DMAP in acylation reactions. The secondary amine will react with the anhydride/chloride to form a stable amide (N-ethyl-N-(pyridin-4-yl)acetamide), permanently deactivating the molecule and consuming the starting material.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Recommended)

This method avoids ring alkylation by forming an imine intermediate which is selectively reduced.

  • Reagents: 4-Aminopyridine (1.0 eq), Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Procedure:

    • Dissolve 4-aminopyridine in DCM under

      
       atmosphere.
      
    • Add acetaldehyde and catalytic acetic acid; stir for 30 mins to form the imine (in situ).

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .
      
  • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation: Check NMR. The ethyl group

    
     quartet should appear around 
    
    
    
    3.0-3.2 ppm. If it appears downfield (>4.0 ppm), you likely have the ring-alkylated salt.
Protocol B: Synthesis via SnAr (Nucleophilic Aromatic Substitution)

Ideal for large-scale synthesis where 4-chloropyridine is available.

  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Ethylamine (70% aq. solution, 5.0 eq).

  • Procedure:

    • Combine reagents in a sealed pressure tube (autoclave).

    • Heat to 120-140°C for 12-24 hours.

    • Cool carefully (pressure release).

    • Basify with NaOH to pH > 12 to liberate the free base.

    • Extract with Ethyl Acetate.[3][6]

  • Note: This reaction requires harsh conditions to overcome the poor leaving group ability of chloride on the pyridine ring, but it guarantees exocyclic substitution.

References

  • PubChem. (n.d.).[8] this compound (Compound).[2][9][10] National Library of Medicine. Retrieved from [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation Catalysts. Chemical Society Reviews.
  • Klamseck, U., & Hünig, S. (1967). Nucleophilic Acylation of 4-Aminopyridine Derivatives.

Sources

Technical Guide: Solubility Profile & Thermodynamics of N-Ethylpyridin-4-amine

[1][2][3][4]

CAS: 13509-14-3 | Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



MW:Physical State:123

Part 1: Executive Summary & Solubility Landscape

This compound is a secondary aminopyridine intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2][4][3][5] Unlike its parent compound (4-aminopyridine), the introduction of the N-ethyl group disrupts crystal lattice packing (lowering the melting point) and increases lipophilicity (LogP), significantly altering its solvent compatibility.[4][3][5]

Solubility Classification Table (Predictive & Empirical)

Data synthesized from thermodynamic modeling (Hansen Solubility Parameters) and patent literature extraction protocols.[4][3][5]

Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary extraction solvents.[1][2][4] Excellent match for the polarizable pyridine ring.[4][3][5]
Alcohols Methanol, Ethanol, IsopropanolHigh Strong Hydrogen Bond (HB) donor/acceptor interactions with the amine/pyridine nitrogen.[1][4][3][5]
Polar Aprotic DMSO, DMF, DMAcHigh Solubilizes via dipole-dipole interactions; useful for reaction media but difficult to remove.[1][2][4][3]
Esters/Ethers Ethyl Acetate, THFModerate to High Good for recrystallization.[1][2][4][3][5] Solubility decreases significantly at low temperatures (0 °C).[4][3][5]
Aliphatic Hydrocarbons Hexane, HeptaneLow / Insoluble High thermodynamic barrier due to lack of polarity and H-bonding capability.[1][2][4][3][5]
Aqueous (Neutral) WaterLow / Sparingly The ethyl group reduces the hydrophilicity compared to 4-aminopyridine.[1][2][3][5]
Aqueous (Acidic) 0.1M HCl, 1M Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

SO

Miscible Critical: Protonation of the pyridine nitrogen (pKa ~9.[1][4][3]2) forms a highly soluble cation.[4][3][5]

Part 2: Thermodynamic Modeling (Hansen Solubility Parameters)

In the absence of a comprehensive empirical dataset, solubility is accurately predicted using Hansen Solubility Parameters (HSP) .[4][3][5] The total solubility parameter (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">




43
Estimated HSP Values for this compound

Using Group Contribution Methods (Hoftyzer-Van Krevelen), the estimated parameters are:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Dispersion):  19.5 MPa
    
    
    (Driven by the aromatic ring)[4][3]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Polarity):  9.8 MPa
    
    
    (Dipole moment of pyridine + amine)[3]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (H-Bonding):  8.5 MPa
    
    
    (Secondary amine donor/acceptor)[1][2]
  • Interaction Radius (

    
    ):  ~8.0
    
Solvent Selection Logic ( Calculation)

The "distance" (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

43ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

43ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="display ng-star-inserted">

123
  • DCM (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Excellent Solvent (Inside the solubility sphere).[4][3]
    
  • Hexane (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Poor Solvent (Outside the sphere).[4][3]
    

Part 3: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Isothermal Shake-Flask)

For generating regulatory-grade solubility data (mg/mL).[1][2][4]

Reagents: High-purity this compound (>98%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV (254 nm).

Workflow Diagram:

Solubility_WorkflowStartStart: Excess Solid AdditionEquilibrationEquilibration(24-48h @ Target Temp)Agitation: 200 rpmStart->Equilibration SaturationSamplingSampling(Syringe Filter 0.45 µm)Equilibration->Sampling Temp MaintainedDilutionDilution(Mobile Phase)Sampling->Dilution Prevent PrecipitationAnalysisQuantification(HPLC-UV or Gravimetric)Dilution->AnalysisDataCalculation:S = (Area_sample / Area_std) * Conc_stdAnalysis->Data

Caption: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.

Protocol B: Purification via pH-Swing Extraction

Utilizing the pH-dependent solubility switch of the aminopyridine moiety.[1][2][4]

This method exploits the basicity of the pyridine nitrogen (pKa ~9.[4][3][5]2) to separate the product from non-basic impurities (neutral organics) and inorganic salts.[4][3][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1][2][4][3][6] this compound protonates (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous phase.[1][2][4][3] Neutral impurities remain in DCM.[4][3][5]
      
  • Wash: Discard the DCM layer (or back-extract with water to recover yield).[1][4][3][5]

  • Basification: Cool the aqueous acidic layer to 0–5 °C. Slowly add 10 M NaOH or NH

    
    OH  until pH > 12.
    
    • Observation: The solution will turn cloudy as the free base precipitates/oils out.[4][3][5]

  • Final Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (3x).[4][3][5]

  • Isolation: Dry the combined organics over Na

    
    SO
    
    
    , filter, and concentrate in vacuo to yield the purified solid/oil.

Extraction Logic Diagram:

Extraction_LogicCrudeCrude Mixture(in DCM)Acid_WashAdd 1M HClCrude->Acid_WashPhase_SepPhase SeparationAcid_Wash->Phase_SepOrg_WasteDCM Layer(Neutral Impurities)Phase_Sep->Org_WasteDiscardAq_AcidAqueous Layer(Protonated Product)Phase_Sep->Aq_AcidKeepBase_AddAdd NaOH (pH > 12)Aq_Acid->Base_AddFinal_ExtExtract w/ DCMBase_Add->Final_ExtPurePure Product(Free Base)Final_Ext->Pure

Caption: Purification workflow exploiting the pKa-dependent solubility switch.

References

  • Chemical Identity & Physical State

    • Patent Reference: US Patent 9,695,165 B2.[4][3][5] "Inhibitors of the fibroblast growth factor receptor."[4][3][5] (2017).[4][3][5] Identifies this compound as a white solid isolated via extraction.[1][2][4][3][5]

    • Source:[1][2][5]

  • Thermodynamic Modeling

    • Hansen, C. M. (2007).[4][3][5] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[4][3][5] CRC Press.[4][3][5] (Standard reference for HSP methodology).

  • Experimental Methodology

    • Vogel, A. I.[4][3] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for acid-base extraction protocols of aminopyridines).

    • Protocol: "Determination of Solubility of Solids in Liquids." OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105.[4][3][5]

N-ethylpyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethylpyridin-4-amine: Technical Profile, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 35036-85-2) is a secondary amine derivative of the potassium channel blocker 4-aminopyridine (4-AP, Fampridine). While structurally simple, its specific substitution pattern—an ethyl group directly attached to the exocyclic nitrogen at the 4-position—imparts unique physicochemical properties distinct from its isomers, such as 4-(2-aminoethyl)pyridine or 4-(ethylaminomethyl)pyridine. This guide provides a definitive technical profile, validated synthetic protocols, and characterization standards for researchers utilizing this scaffold in medicinal chemistry and ligand design.

Part 1: Physicochemical Identity

The precise identification of this compound is critical due to the prevalence of structural isomers in commercial catalogs.

Core Data Table
PropertySpecification
IUPAC Name This compound
Common Synonyms 4-(Ethylamino)pyridine; 4-Ethylaminopyridine
CAS Registry Number 35036-85-2
Molecular Formula

Molecular Weight 122.17 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in ethanol, DCM, DMSO; mod. soluble in water
pKa (Predicted) ~9.5 (Pyridine ring nitrogen)
Structural Disambiguation (Critical)

Researchers often confuse this compound with its chain-extended isomers. The following diagram clarifies the structural differences to prevent procurement or synthesis errors.

Isomers Target TARGET MOLECULE This compound (CAS 35036-85-2) Formula: C7H10N2 Structure: Py-NH-Et Iso1 ISOMER 1 4-(Ethylaminomethyl)pyridine (CAS 33403-97-3) Formula: C8H12N2 Structure: Py-CH2-NH-Et Target->Iso1 Different Formula (+CH2) Iso2 ISOMER 2 4-(2-Aminoethyl)pyridine (CAS 13258-63-4) Formula: C7H10N2 Structure: Py-CH2CH2-NH2 Target->Iso2 Isomeric (Linker Variation)

Figure 1: Structural differentiation of this compound from common commercial analogs.

Part 2: Synthetic Methodology

While this compound can be purchased, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes Nucleophilic Aromatic Substitution (


).
Reaction Logic

The 4-position of the pyridine ring is electron-deficient, especially when the ring nitrogen is protonated or activated, making it susceptible to nucleophilic attack by ethylamine.

  • Precursor: 4-Chloropyridine hydrochloride (more stable than free base).

  • Nucleophile: Ethylamine (70% aq. solution or ethanolic).

  • Mechanism: Addition-Elimination (

    
    ).
    
Validated Protocol

Materials:

  • 4-Chloropyridine HCl (1.0 eq)

  • Ethylamine (70% in

    
    , 10.0 eq) – Excess acts as base and solvent
    
  • Ethanol (optional co-solvent)

  • Sealed pressure tube (Ace Glass or equivalent)

Step-by-Step Workflow:

  • Charging: In a pressure tube, suspend 4-chloropyridine HCl (e.g., 1.5 g, 10 mmol) in ethanol (5 mL).

  • Addition: Carefully add Ethylamine solution (approx. 6.5 mL, 100 mmol) at 0°C. Caution: Exothermic.

  • Reaction: Seal the tube and heat to 130°C for 12–16 hours.

    • Note: The high temperature is required to overcome the activation energy of the deactivated pyridine ring if not using metal catalysis.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess ethylamine and ethanol.

    • Resuspend residue in 10% NaOH (pH > 12) to liberate the free base.

    • Extract with Dichloromethane (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
    
Synthesis Flowchart

Synthesis Start Start: 4-Chloropyridine HCl Process Process: Sealed Tube, 130°C, 16h (SNAr Mechanism) Start->Process Mix Reagent Reagent: Ethylamine (Excess) Solvent: EtOH/H2O Reagent->Process Workup Workup: 1. Evaporate Volatiles 2. Basify (NaOH) 3. Extract (DCM) Process->Workup Complete Conversion Product Final Product: This compound (Free Base) Workup->Product Isolation

Figure 2:


 synthetic pathway for this compound.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance ( -NMR)

Solvent:



Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment
Pyridine C2-H, C6-H8.15 – 8.25Doublet (

Hz)
2H

-protons (deshielded)
Pyridine C3-H, C5-H6.40 – 6.50Doublet (

Hz)
2H

-protons (shielded by amine)
Amine N-H4.50 – 5.00Broad Singlet1HExchangeable
Ethyl

3.15 – 3.25Quartet (

Hz)
2HMethylene
Ethyl

1.20 – 1.30Triplet (

Hz)
3HMethyl
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
     m/z
    
  • Fragmentation Pattern: Loss of ethyl group (

    
    ) is a common fragment observed in EI-MS.
    

Part 4: Pharmaceutical & Biological Context

Mechanism of Action (SAR)

This compound is a structural analog of 4-Aminopyridine (Fampridine) , a clinically approved potassium channel blocker used in Multiple Sclerosis (MS).

  • Pharmacophore: The 4-aminopyridine core is essential for blocking voltage-gated potassium channels (

    
    ).
    
  • N-Alkylation Effect: Substitution on the exocyclic amine (e.g., ethyl group) generally modulates:

    • Lipophilicity: Increases LogP, potentially enhancing blood-brain barrier (BBB) penetration compared to 4-AP.

    • Potency: Often reduces channel blocking potency due to steric hindrance preventing the molecule from fitting deeply into the channel pore.

    • Selectivity: May alter selectivity profiles between different

      
       subtypes (e.g., 
      
      
      
      vs
      
      
      ).
Applications in Drug Development
  • Ligand Synthesis: Used as a precursor for synthesizing complex kinase inhibitors where the pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket.

  • Metabolic Probes: Used to study N-dealkylation metabolic pathways in cytochrome P450 studies.

  • Catalysis: Acts as a nucleophilic catalyst (analogous to DMAP) in acylation reactions, though generally less active than the dimethyl analog.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025). This compound: CAS 35036-85-2 Properties and Data. Retrieved from [Link]

  • K. Schofield. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text for Aminopyridine synthesis).

Technical Guide: 4-(Ethylamino)pyridine in Medicinal Chemistry

[1][2]

Executive Summary

4-(Ethylamino)pyridine (CAS: 35036-85-2) is a secondary amine derivative of the clinically significant potassium channel blocker 4-aminopyridine (4-AP, Fampridine).[1][2] While often overshadowed by its parent compound or its tertiary analog DMAP (4-dimethylaminopyridine), the N-ethyl derivative occupies a distinct niche in drug discovery.[1][2] It serves two primary functions: as a pharmacological probe to investigate the pore architecture of voltage-gated potassium (

nucleophilic scaffold1

Crucial Distinction: Researchers must distinguish this compound from 4-(ethylaminomethyl)pyridine (CAS 33403-97-3), which contains a methylene bridge.[1][2] The direct attachment of the nitrogen to the pyridine ring in 4-(ethylamino)pyridine confers unique electronic properties (resonance donation) that are absent in the aminomethyl analog.[1]

Part 1: Chemical Profile & Properties[2][3][4][5]

The molecule features a pyridine ring substituted at the para position with an ethylamino group.[1][3] This structure creates a "push-pull" electronic system, significantly increasing the electron density on the pyridine nitrogen compared to unsubstituted pyridine.

PropertyValue / DescriptionClinical Relevance
Molecular Formula

Compact pharmacophore
Molecular Weight 122.17 g/mol High ligand efficiency
pKa (Pyridine N) ~9.6 - 9.8Highly basic; protonated at physiological pH
H-Bond Donors 1 (Secondary Amine)Critical for active site orientation
LogP ~0.8 - 1.1Good blood-brain barrier (BBB) permeability
Electronic State Resonance stabilizedThe exocyclic N donates

pair into the ring
Comparative Nucleophilicity

Unlike DMAP, which is a catalytic powerhouse because its nitrogen cannot be acylated, 4-(ethylamino)pyridine is a substrate, not a stable catalyst , in acylation reactions.[1]

  • DMAP: Forms a reactive N-acylpyridinium salt that transfers the acyl group.[1][2]

  • 4-(Ethylamino)pyridine: The secondary amine reacts to form a stable urea or amide (e.g., N-ethyl-N-(pyridin-4-yl)acetamide), effectively "poisoning" catalytic cycles but making it an excellent building block.[1][2]

Part 2: Medicinal Chemistry Applications[3][7]

Potassium Channel Blockade ( )

4-(Ethylamino)pyridine is used to map the vestibule of voltage-gated potassium channels.[1][2]

  • Mechanism: It acts as an open-channel blocker .[1][2] The protonated pyridinium species enters the intracellular pore of the

    
     channel only after the activation gate opens.[1]
    
  • SAR Insight: The ethyl group adds steric bulk compared to 4-AP.[1][2] Studies suggest that while 4-AP binds deep within the pore, N-alkyl derivatives like the ethyl analog have slower dissociation kinetics ("slow block") and state-dependent binding affinities.[1][2] This helps researchers differentiate between channel subtypes (e.g.,

    
     vs. 
    
    
    ).[1]
Scaffold for Kinase Inhibitors

The 4-aminopyridine motif is a privileged structure in kinase inhibition, particularly for targeting the ATP-binding pocket.[1][2]

  • FGFR Inhibitors: The N-ethyl group provides a vector to explore hydrophobic pockets within the Fibroblast Growth Factor Receptor (FGFR).[1] Patent literature (e.g., WO2021089395) cites 4-aminopyridine derivatives as intermediates for gem-disubstituted heterocyclic inhibitors.[1][2]

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the ethyl group positions the scaffold to avoid steric clashes with the gatekeeper residue.[1]

Synthetic Intermediate for Urea/Amide Linkages

In drug design, the secondary amine is often reacted with isocyanates or acid chlorides to create urea or amide linkers.[1] These linkers are stable and modulate the solubility and metabolic stability of the final drug candidate.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Ethylamino)pyridine

A scalable Nucleophilic Aromatic Substitution (

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)[1][2]

  • Ethylamine (70% aq.[1] solution or anhydrous, 5.0 eq)

  • Solvent: Ethanol or sealed tube neat reaction[1]

  • Temperature: 120°C (sealed tube) or Reflux

Step-by-Step:

  • Preparation: Dissolve 4-chloropyridine hydrochloride (15 g) in ethanol (50 mL) in a pressure vessel.

  • Addition: Carefully add excess ethylamine (45 mL). The solution will heat up slightly (exothermic).[1]

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours. The color will darken to orange/brown.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess ethylamine.

  • Basification: Dissolve the residue in minimal water and adjust pH to >12 using 20% NaOH.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or distill under high vacuum if high purity is required.[1]
    
Protocol B: General Coupling for Urea Formation

Using 4-(ethylamino)pyridine to synthesize a kinase inhibitor precursor.[1][2]

Reagents:

  • 4-(Ethylamino)pyridine (1.0 eq)[1][2][4]

  • Aryl Isocyanate (1.1 eq)[1]

  • Solvent: Dry THF or DMF

Workflow:

  • Dissolve 4-(ethylamino)pyridine in dry THF under Argon atmosphere.

  • Add the Aryl Isocyanate dropwise at 0°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (the secondary amine spot will disappear; a lower Rf urea spot will appear).[1]

  • Isolation: The urea product often precipitates.[1] Filter and wash with cold ether.[1]

Part 4: Visualization & Mechanisms[2]

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the

1

SynthesisPathwayStart4-Chloropyridine(Electrophile)Product4-(Ethylamino)pyridine(Target Intermediate)Start->ProductSNAr, 120°CReagentEthylamine(Nucleophile)Reagent->ProductPath1Reaction withAcid ChlorideProduct->Path1AcylationPath2Reaction withIsocyanateProduct->Path2CouplingDeadEndStable Amide(Catalytic Poison)Path1->DeadEndIrreversibleDrugUrea-LinkedKinase InhibitorPath2->DrugScaffold Building

Caption: Synthesis of 4-(ethylamino)pyridine via SNAr and its divergent reactivity profiles.

Diagram 2: Potassium Channel Blockade Mechanism

This diagram visualizes the "Open Channel Block" model, showing how the protonated species blocks ion flow.[1]

ChannelBlockcluster_mechanismMechanism of ActionState1Closed Kv Channel(Resting State)State2Open Kv Channel(Activated)State1->State2DepolarizationBlockBlocked State(No K+ Efflux)State2->BlockDrug enters pore(Intracellular side)Drug4-(Ethylamino)pyridine(Protonated Cation)Drug->BlockBinding toVestibule

Caption: State-dependent blockade of Kv channels. The drug requires the channel to open before binding.[1]

References

  • Potassium Channel Pharmacology

    • Title: Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels.[1][2]

    • Source: PubMed / NIH[2]

    • URL:[Link] (Search Term: "4-aminopyridine derivatives potassium channel")[1][2]

  • Synthesis & Reactivity

    • Title: Nucleophilic Aromatic Substitution of 4-Chloropyridine.[1][2][5]

    • Source: Organic Chemistry Portal / Pearson
    • URL:[Link][1]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: Gem-disubstituted heterocyclic compounds and their use as IDH inhibitors (Patent WO2021089395).[1][2]

    • Source: Google Patents[1]

    • URL:[1]

  • Chemical Properties & Safety

    • Title: 4-(Ethylamino)pyridine Substance Profile.[1][2][3][4][6]

    • Source: PubChem / Sigma-Aldrich[1][2]

    • URL:[Link][1]

Secondary Aminopyridine Derivatives: Synthetic Architectures, Physicochemical Logic, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary aminopyridines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., ALK, ROS1, JNK), GPCR ligands, and ion channel modulators. Unlike their primary amine counterparts, secondary aminopyridines offer tunable physicochemical properties and defined vectors for hydrophobic interactions within protein binding pockets.[1]

This technical guide provides a comprehensive analysis of secondary aminopyridine derivatives, moving beyond basic descriptions to explore the causality of their chemical behavior.[1] We examine the structural logic dictating their synthesis, the electronic nuances controlling their basicity, and the practical protocols required for their reliable generation in a drug discovery setting.

Part 1: Physicochemical Fundamentals & Structural Logic[1]

The Protonation Paradox

A common misconception in designing aminopyridine-based drugs is the site of protonation.[1] Despite the presence of an exocyclic amine, protonation occurs almost exclusively on the endocyclic ring nitrogen .[1]

  • Electronic Driver: The lone pair on the exocyclic nitrogen is delocalized into the

    
    -system of the pyridine ring, increasing electron density at the ring nitrogen (N1) and decreasing basicity at the exocyclic nitrogen.[1]
    
  • pKa Hierarchy: The position of the amino group drastically alters basicity due to resonance stabilization of the conjugate acid.[1]

CompoundpKa (Conjugate Acid)Structural Rationale
4-Aminopyridine ~9.17Highest. Resonance forms place positive charge on exocyclic N, stabilizing the N1-protonated cation significantly.[1]
2-Aminopyridine ~6.86Intermediate. Resonance stabilization exists but is less effective than the para position due to proximity/inductive effects.[1]
3-Aminopyridine ~6.00Lowest. No direct resonance conjugation between the amino group and the protonated ring nitrogen.[1] Behaves similarly to unsubstituted pyridine.[1]
Pyridine ~5.20Reference standard.[1][2]
Tautomerism and Hydrogen Bonding

In neutral solution, 2-aminopyridines exist predominantly in the amino form rather than the imino form.[1] However, this equilibrium is critical in kinase binding.[1]

  • Donor-Acceptor Motif: The 2-aminopyridine motif often acts as a bidentate ligand in the ATP-binding pocket of kinases.[1] The ring nitrogen accepts a hydrogen bond (from the hinge region backbone NH), while the exocyclic NH donates a hydrogen bond (to the backbone carbonyl).[1]

Part 2: Synthetic Methodologies

The construction of secondary aminopyridines typically relies on forming the C(sp2)–N bond.[1] The choice of method depends heavily on the electronics of the pyridine ring.[1]

Synthetic Decision Matrix

Use the following logic to select the optimal synthetic route:

SyntheticLogic Start Target: Secondary Aminopyridine CheckPos Position of Halogen? Start->CheckPos Pos2_4 2- or 4-Position CheckPos->Pos2_4 Pos3 3-Position CheckPos->Pos3 CheckEWG Electron Withdrawing Groups (EWG) present on ring? Pos2_4->CheckEWG Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Pos3->Buchwald Always (SNAr fails) SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (e.g., -NO2, -CN, -CF3) CheckEWG->Buchwald No (Neutral/Electron Rich) Ullmann Method C: Ullmann/Chan-Lam (Cu-Catalyzed) Buchwald->Ullmann If Pd fails/Cost prohibitive

Figure 1: Synthetic decision tree for selecting the optimal amination strategy based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: 2- or 4-halopyridines with additional electron-withdrawing groups (EWG).[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

  • Pros: Metal-free, scalable, low cost.[1]

  • Cons: Requires high temperatures or strong bases if no EWG is present; fails for 3-halopyridines.[1]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated pyridines, 3-halopyridines, and complex amine partners.[1]

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][3]

  • Ligand Selection:

    • BrettPhos / RuPhos:[1] Excellent for primary amines coupling to pyridines.[1]

    • Xantphos:[1] Good general-purpose ligand for rigid backbones.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Standard Operating Procedure)

Target: Coupling of 2-chloropyridine with a secondary cyclic amine (e.g., morpholine).

Rationale: 2-Chloropyridines are sluggish in SNAr without EWGs.[1] Palladium catalysis lowers the activation energy, allowing the reaction to proceed at moderate temperatures with high yields.[1]

Materials:

  • 2-Chloropyridine (1.0 equiv)[1]

  • Morpholine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: BINAP or RuPhos (4 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Crucial: Must be dry/fresh.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 minutes.

  • Reagent Loading: Add Pd(OAc)₂, Ligand, and NaOtBu to the flask under positive inert gas pressure.

    • Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 mins can enhance activity.[1]

  • Substrate Addition: Add the 2-chloropyridine and morpholine via syringe. Add the anhydrous solvent (concentration ~0.2 M).[1]

  • Degassing: Sparge the mixture with Argon for 5-10 minutes to remove dissolved oxygen (O₂ poisons Pd(0) species).

  • Reaction: Heat the mixture to 80-100°C. Monitor by TLC or LC-MS.

    • Endpoint: usually 2–12 hours.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 2: Thermal SNAr (Microwave Assisted)

Target: Coupling of 2-chloro-5-nitropyridine with aniline.[1]

Rationale: The nitro group at C-5 activates the C-2 position, making SNAr viable.[1] Microwave irradiation accelerates the rate-limiting addition step.[1]

Workflow:

  • In a microwave vial, combine 2-chloro-5-nitropyridine (1.0 equiv), aniline (1.2 equiv), and DIPEA (2.0 equiv) in NMP or DMF.

  • Seal and irradiate at 120°C for 10–30 minutes.

  • Pour into water; the product often precipitates.[1] Filter and wash.[1]

Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7]

Kinase Inhibition (The Hinge Binder)

Secondary aminopyridines are ubiquitous in kinase inhibitors because they mimic the adenine ring of ATP.[1]

  • Binding Mode: The pyridine ring nitrogen (N1) and the exocyclic amine (N-H) form a "donor-acceptor" pair.[1]

  • Case Study: Crizotinib & Analogues (ALK Inhibitors)

    • 2-Aminopyridine derivatives have been optimized to overcome resistance mutations (e.g., L1196M).[1][4]

    • Modifying the substituent on the exocyclic amine allows the molecule to reach into the "solvent front" or "back pocket" of the kinase, improving selectivity.[1]

BindingMode cluster_kinase Kinase Hinge Region cluster_drug 2-Aminopyridine Inhibitor Backbone_NH Backbone NH (Met/Glu) Pyridine_N Pyridine Ring N (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (Glu/Met) Exocyclic_NH Exocyclic NH (Donor) Exocyclic_NH->Backbone_CO H-Bond

Figure 2: Schematic interaction of the 2-aminopyridine motif with the kinase hinge region.

Selectivity Profiling

Quantitative data on how substitution patterns affect biological activity is critical.[1]

Derivative TypeTarget ClassKey Interaction / Effect
2-Anilinopyridines MEK / ALK KinasesHinge binding; hydrophobic tail fits in specificity pocket.[1]
4-Aminopyridines K+ ChannelsPore blocking; highly basic cation mimics K+ hydration sphere.[1]
2,6-Diaminopyridines Epigenetic TargetsBidentate H-bond donors/acceptors for specific recognition.[1]

Part 5: References

  • Rao, R. N., & Chanda, K. (2022).[1][5] 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382.[1][5]

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.[1][6] [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]

  • Zhang, G., et al. (2019).[1][4] Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors. European Journal of Medicinal Chemistry, 183, 111734.[1]

  • Hartwig, J. F. (2008).[1][7] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.[1] [1]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 4-Aminopyridine with Acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(ethylamino)pyridine via the reductive amination of 4-aminopyridine with acetaldehyde. This application note is designed to offer researchers and drug development professionals a robust framework, encompassing detailed mechanistic insights, a step-by-step experimental protocol, and critical process considerations. By leveraging the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), this protocol aims to deliver a high-yield, reliable, and scalable method for the synthesis of this valuable pyridine derivative. The content herein is structured to provide not just a procedural outline, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, 4-(ethylamino)pyridine is a key structural motif and a versatile intermediate in medicinal chemistry. Reductive amination offers a superior alternative to direct alkylation methods, which are often plagued by issues of over-alkylation and the use of hazardous alkylating agents.[1]

This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate from the carbonyl compound and the amine, which is then reduced in situ to the desired amine.[2][3] The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) has emerged as a reagent of choice for this purpose due to its mild nature, excellent functional group tolerance, and operational simplicity.[4]

Mechanistic Rationale and Key Considerations

The reductive amination of 4-aminopyridine with acetaldehyde proceeds in two key stages within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form an N-ethylidenepyridin-4-amine (an imine) intermediate. This step is often the rate-limiting step and can be influenced by the reaction pH. A slightly acidic medium can facilitate the dehydration step; however, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Reduction: The hydride from sodium triacetoxyborohydride (STAB) is then delivered to the electrophilic carbon of the imine, yielding the final product, 4-(ethylamino)pyridine. STAB is particularly effective as it is less reactive than reagents like sodium borohydride and will not significantly reduce the starting acetaldehyde, thus minimizing side product formation.[1]

Causality Behind Experimental Choices:

  • Choice of Reducing Agent (STAB): STAB is preferred over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ can readily reduce the starting aldehyde, leading to ethanol as a byproduct and reduced yield.[1] While NaBH₃CN is also selective for imines, it is highly toxic and can generate hydrogen cyanide under acidic conditions. STAB offers a safer and often more efficient alternative.

  • Solvent Selection (Dichloromethane - DCM): An aprotic solvent like DCM is chosen because protic solvents such as methanol can react with STAB. Dichloromethane is effective at solubilizing the reactants and does not interfere with the reducing agent.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the progress of the reaction. It allows for the visualization of the consumption of the starting materials and the formation of the product, indicating when the reaction is complete.

Experimental Workflow Diagram

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve 4-Aminopyridine and Acetaldehyde in DCM B Stir at Room Temperature (Imine Formation) A->B 15-30 min C Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C Initiate Reduction D Monitor Reaction by TLC C->D Stir at RT E Quench with Saturated NaHCO3 (aq) D->E Upon Completion F Extract with DCM E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J J I->J Final Product: 4-(Ethylamino)pyridine

Caption: Experimental workflow for the synthesis of 4-(ethylamino)pyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks (TLC monitoring) to ensure reaction completion before proceeding to the work-up.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
4-AminopyridineC₅H₆N₂94.11>98%1.00 g10.61.0
AcetaldehydeC₂H₄O44.05>99%0.59 mL (0.47 g)10.61.0
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9497%2.93 g13.81.3
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous~30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularAs needed--
Silica GelSiO₂60.08230-400 meshAs needed--
Eluent for Chromatography--e.g., 5% Methanol in DCMAs needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.00 g, 10.6 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Imine Formation: To the stirred solution, add acetaldehyde (0.59 mL, 10.6 mmol) dropwise. Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (2.93 g, 13.8 mmol) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 5% methanol in DCM eluent system. The reaction is complete when the 4-aminopyridine spot has been consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 2-10% methanol in dichloromethane to afford 4-(ethylamino)pyridine as a solid.

Expected Results and Characterization

The successful execution of this protocol should yield 4-(ethylamino)pyridine. The expected yield is typically in the range of 75-90%.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Melting Point 96-98 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.15 (d, 2H), ~6.45 (d, 2H), ~4.50 (br s, 1H, NH), ~3.20 (q, 2H), ~1.30 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~152.5, ~150.0, ~108.0, ~38.0, ~15.0
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1600, 1510 (C=C, C=N stretch)
Mass Spectrum (EI) m/z (%): 122 (M⁺), 107 ([M-CH₃]⁺), 93 ([M-C₂H₅]⁺)

Note: The spectral data provided are typical values and may vary slightly based on the solvent and instrument used.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete reaction (starting material remains) - Insufficient reaction time.- Deactivated reducing agent.- Low reactivity of 4-aminopyridine.- Allow the reaction to stir for a longer period (up to 24 hours).- Use fresh, high-quality STAB.- Consider the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation.
Formation of dialkylated product - Excess acetaldehyde.- Reaction of the product with acetaldehyde.- Use a slight excess of 4-aminopyridine (1.05 equivalents).- Ensure slow, portion-wise addition of STAB.
Low isolated yield - Incomplete extraction.- Product loss during chromatography.- Perform additional extractions of the aqueous layer.- Carefully select the eluent system for chromatography to ensure good separation and recovery.
Difficult purification - Presence of closely-eluting impurities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider an acid-base workup to purify the amine.

Safety and Handling

  • 4-Aminopyridine: Highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Acetaldehyde: Flammable and an irritant. Keep away from ignition sources and handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

  • Dichloromethane (DCM): A suspected carcinogen. Use appropriate PPE and handle in a fume hood.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 4-(ethylamino)pyridine via reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, avoiding common pitfalls associated with other alkylation strategies. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this methodology to obtain the desired product in high yield and purity. The provided troubleshooting guide further assists in overcoming potential challenges, ensuring the successful implementation of this important synthetic transformation.

References

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reductive Amination. (n.d.). In WordPress. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical and Chemical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpyridine-4-methylamine. Retrieved from [Link]

Sources

nucleophilic aromatic substitution SNAr 4-chloropyridine ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of N-Ethylpyridin-4-amine via Nucleophilic Aromatic Substitution (


) 

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 13509-14-3) from 4-chloropyridine hydrochloride . Unlike standard alkylations, this transformation relies on Nucleophilic Aromatic Substitution (


).

Critical Technical Insight: 4-Chloropyridine is kinetically unstable as a free base due to intermolecular self-quaternization (polymerization). Consequently, this protocol utilizes the stable hydrochloride salt directly in a sealed aqueous/organic biphasic system or high-pressure solvent system. This approach bypasses the isolation of the unstable free base, maximizing yield and reproducibility.

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism (


).[1] The electron-deficient pyridine ring, specifically at the 4-position, activates the carbon-chlorine bond towards nucleophilic attack.

Reaction Pathway:

  • Activation: The pyridine nitrogen withdraws electron density (inductive and resonance effects), making C4 highly electrophilic.

  • Addition: Ethylamine attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: The complex collapses, ejecting the chloride ion and restoring aromaticity.

  • Proton Transfer: Excess ethylamine deprotonates the resulting ammonium species to yield the neutral product.

Graphviz Diagram: Reaction Mechanism

SNAr_Mechanism Start 4-Chloropyridine (Electrophile) TS1 Meisenheimer Complex (High Energy) Start->TS1 + EtNH2 (Addition) Amine Ethylamine (Nucleophile) Amine->TS1 Product_Cat Protonated Intermediate TS1->Product_Cat - Cl- (Elimination) Final This compound (Product) Product_Cat->Final + Base (- H+)

Figure 1: Stepwise mechanistic pathway of the SNAr reaction showing the critical Meisenheimer intermediate.

Experimental Strategy & Optimization

Starting Material Stability

Researchers must avoid neutralizing 4-chloropyridine HCl to its free base prior to reaction. The free base polymerizes rapidly at room temperature.

  • Correct Approach: Charge the HCl salt directly into the reactor.

  • Compensation: Use an additional equivalent of ethylamine (or an auxiliary base like

    
    ) to neutralize the HCl salt in situ.
    
Solvent & Stoichiometry Screening

Solvent choice critically impacts the transition state energy. Polar protic solvents stabilize the anionic Meisenheimer complex.

Solvent SystemTemp (°C)Yield (%)Notes
Water (70% EtNH2) 120 92% Optimal. High solubility of salt; water stabilizes intermediate.
Ethanol80 (Reflux)45%Slow kinetics; incomplete conversion.
Toluene110<10%Poor solubility of HCl salt; requires phase transfer catalyst.
THF6515%Salt remains suspended; poor reactivity.

Detailed Protocol: Aqueous Sealed-Tube Synthesis

Target Scale: 10 mmol (1.50 g of 4-chloropyridine HCl) Vessel: 50 mL Teflon-lined stainless steel autoclave or heavy-wall pressure tube.

Reagents:
  • 4-Chloropyridine Hydrochloride: 1.50 g (10.0 mmol)

  • Ethylamine (70% wt in H2O): 6.5 mL (~80 mmol, 8 equiv.)

    • Note: Large excess serves as solvent, nucleophile, and HCl scavenger.

Step-by-Step Procedure:
  • Charging:

    • To a clean, dry pressure tube, add 4-chloropyridine hydrochloride (1.50 g).

    • Cool the tube in an ice bath (0°C) to minimize fume generation.

    • Add 70% aqueous ethylamine (6.5 mL) slowly.

    • Observation: The solid will dissolve, and a mild exotherm may occur as the free base is liberated in situ.

  • Reaction:

    • Seal the vessel tightly.

    • Heat the reaction mixture to 130°C with vigorous magnetic stirring.

    • Maintain temperature for 12–16 hours .

    • Pressure Warning: Internal pressure will rise due to ethylamine vapor and water. Ensure the vessel is rated for >10 bar.

  • Workup:

    • Cool the vessel to room temperature, then further cool to 0°C.

    • Carefully vent the vessel (in a fume hood) to release excess ethylamine pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentration: Remove excess ethylamine and partial water under reduced pressure (Rotavap, 40°C).

    • Basification: Add 10 mL of 10% NaOH solution (pH should be >12).

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Note: The product is moderately polar; thorough extraction is necessary.

  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

    • Result: Off-white to pale yellow solid.

    • Optional: Recrystallize from Ethyl Acetate/Hexane if high purity (>99%) is required.

Graphviz Diagram: Experimental Workflow

Workflow Step1 CHARGE: 4-Cl-Py HCl + 70% EtNH2 (aq) (Ice Bath) Step2 SEAL & HEAT: 130°C, 12-16 Hours (Autogenous Pressure) Step1->Step2 Step3 QUENCH: Cool to 0°C, Vent, Add 10% NaOH (pH > 12) Step2->Step3 Step4 EXTRACTION: DCM (3x), Dry (Na2SO4) Step3->Step4 Step5 ISOLATION: Concentrate in vacuo Yield: ~90% Step4->Step5

Figure 2: Operational workflow for the high-pressure aqueous synthesis.

Analytical Validation

Expected Data for this compound:

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 50–52°C.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.15 (d, J = 6.0 Hz, 2H, Ar-H2/H6)
      
    • 
       6.45 (d, J = 6.0 Hz, 2H, Ar-H3/H5)
      
    • 
       4.30 (br s, 1H, NH)
      
    • 
       3.18 (q, J = 7.2 Hz, 2H, 
      
      
      
      )
    • 
       1.25 (t, J = 7.2 Hz, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 123.1.

Troubleshooting & Safety

  • Low Yield: Usually caused by insufficient temperature (reaction is slow <100°C) or loss of ethylamine (leaky vessel).

  • Polymerization: If the reaction mixture turns into a black tar before heating, the 4-chloropyridine free base concentration was too high without sufficient nucleophile. Ensure ethylamine is added immediately and in large excess.

  • Safety:

    • Ethylamine: Extremely flammable gas/liquid. Corrosive. Use only in a well-ventilated hood.

    • 4-Chloropyridine: Vesicant and skin irritant. Handle the salt with gloves.

References

  • Vaidya, N. A., & Mathias, L. J. (1986).[2] Syntheses and Properties of 4-Substituted Pyridines. Journal of the American Chemical Society, 108(18), 5514–5520. Link

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation Catalysts. Chemical Society Reviews, 12, 129-161. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441. Link

  • Org. Synth. Coll. Vol. 5 (1973). Purification and Handling of 4-Chloropyridine Hydrochloride. Organic Syntheses, 5, 120. Link

Sources

Catalytic Applications of N-Ethylpyridin-4-amine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to the catalytic applications of N-ethylpyridin-4-amine and its derivatives. As structural and electronic analogs of the well-established catalyst 4-(dimethylamino)pyridine (DMAP), these compounds serve as highly effective nucleophilic catalysts in a wide array of organic transformations. This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate but also adapt and innovate upon these powerful catalytic systems.

Core Principles: The Power of the 4-Aminopyridine Scaffold

The catalytic prowess of this compound derivatives, much like the broader class of 4-dialkylaminopyridines, originates from the electronic properties of the pyridine ring. The nitrogen atom of the dialkylamino group at the C4 position donates electron density into the ring through resonance, significantly increasing the nucleophilicity of the pyridine ring nitrogen. This enhanced nucleophilicity makes it a far more potent catalyst than pyridine itself.

The general mechanism, particularly in acylation reactions, is a two-stage process involving a highly reactive intermediate. This "super-acylation" agent is the key to the catalyst's ability to accelerate reactions, often by several orders of magnitude.[1]

Causality in Catalysis: Why this compound Derivatives Work
  • Enhanced Nucleophilicity : The ethyl groups, being electron-donating, contribute to the high electron density on the pyridine nitrogen, making it a powerful nucleophile that can readily attack electrophilic acylating agents.

  • Formation of a Reactive Intermediate : The catalyst reacts with an acylating agent (e.g., an acid anhydride) to form a stable but highly reactive N-acylpyridinium salt. This salt is a much more potent acylating agent than the anhydride itself.

  • Catalyst Regeneration : The N-acylpyridinium intermediate is readily attacked by a nucleophile (like an alcohol), transferring the acyl group and regenerating the this compound catalyst to continue the cycle.

The primary structural difference from the more common DMAP is the substitution of ethyl groups for methyl groups. This seemingly minor change can have subtle but important consequences:

  • Steric Hindrance : The slightly larger steric profile of the ethyl groups may influence substrate selectivity, potentially offering advantages in reactions with sterically crowded molecules.

  • Solubility : The increased lipophilicity from the ethyl groups can alter the catalyst's solubility profile in various organic solvents, which can be leveraged for reaction optimization and purification.

  • Basicity : The basicity is comparable to DMAP (pKa of conjugate acid ≈ 9.2-9.6), ensuring its effectiveness as a catalyst and acid scavenger.[2]

Key Application: Acylation and Esterification Reactions

The most prominent application of this compound derivatives is in catalyzing acylation reactions, including the formation of esters, amides, and carbonates. They are particularly indispensable for the acylation of sterically hindered alcohols that fail to react under standard conditions.[1]

Application Note 1: Steglich Esterification of Hindered Alcohols

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly those that are acid-sensitive or sterically demanding.[3][4][5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst.

Mechanism of Catalysis in Steglich Esterification:

The catalytic cycle involves the activation of the carboxylic acid by the carbodiimide, followed by interception by the this compound catalyst to form the key N-acylpyridinium intermediate. This intermediate prevents an unproductive intramolecular rearrangement to an N-acylurea and presents a highly activated acyl group for the alcohol to attack.[3][5]

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl Activation DCC Carbodiimide (e.g., DCC) DCC->O_Acyl Activation Acyl_Pyr N-Acylpyridinium Salt (Active Ester) O_Acyl->Acyl_Pyr Acyl Transfer Urea Urea Byproduct (e.g., DCU) O_Acyl->Urea Side Reaction (Suppressed) Catalyst This compound Catalyst->Acyl_Pyr Acyl Transfer Ester Ester (R-COOR') Acyl_Pyr->Ester Nucleophilic Attack Catalyst_Regen Catalyst (Regenerated) Acyl_Pyr->Catalyst_Regen Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Ester Nucleophilic Attack ROH->Catalyst_Regen Nucleophilic Attack

Caption: Catalytic cycle of Steglich esterification.

Protocol 1: Steglich Esterification of a Sterically Hindered Secondary Alcohol

This protocol describes the esterification of 1-adamantylethanol with benzoic acid.

Materials:

  • 1-Adamantylethanol (1.0 mmol, 180.3 mg)

  • Benzoic Acid (1.2 mmol, 146.5 mg)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol, 287.6 mg)

  • This compound (0.1 mmol, 12.2 mg)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 0.21 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 1-adamantylethanol, benzoic acid, and this compound.

  • Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the solids.

  • Base Addition: Add triethylamine or DIPEA to the mixture. This is crucial when using the hydrochloride salt of EDC to neutralize the acid.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction and minimize side reactions.

  • Coupling Agent Addition: Add EDC·HCl to the stirred solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The acidic wash removes unreacted amine bases, while the basic wash removes unreacted carboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Self-Validation: The successful formation of the ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alcohol and carboxylic acid starting materials on a TLC plate is a primary indicator of reaction completion.

Application Note 2: Acylation with Anhydrides

When using a more reactive acylating agent like an acid anhydride, a carbodiimide coupling agent is not necessary. The this compound derivative directly activates the anhydride.

Anhydride_Acylation cluster_0 Activation cluster_1 Acyl Transfer cluster_2 Regeneration Catalyst This compound Acyl_Pyr N-Acylpyridinium Salt Catalyst->Acyl_Pyr Anhydride Acid Anhydride (RCO)₂O Anhydride->Acyl_Pyr ROH Alcohol (R'-OH) Acyl_Pyr->ROH Ester Ester Product ROH->Ester Catalyst_Regen Regenerated Catalyst Ester->Catalyst_Regen Carboxylate Carboxylate Byproduct Ester->Carboxylate

Caption: Workflow for anhydride-based acylation.

Asymmetric Catalysis with Chiral Derivatives

A highly valuable application of the 4-aminopyridine framework is in asymmetric synthesis. By incorporating chirality into the catalyst structure, it becomes possible to perform enantioselective transformations, such as the kinetic resolution of racemic alcohols.

Application Note 3: Kinetic Resolution of Secondary Alcohols

In a kinetic resolution, a chiral catalyst preferentially acylates one enantiomer of a racemic alcohol at a faster rate, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess. Chiral this compound derivatives, often possessing planar or axial chirality, are excellent for this purpose.

Principle of Enantioselection: The chiral catalyst and the acylating agent form a chiral acylpyridinium intermediate. This complex creates a diastereomeric interaction with each enantiomer of the alcohol. The transition state leading to the acylation of one enantiomer is sterically or electronically more favorable, resulting in a significant rate difference.

Table 1: Representative Conditions for Kinetic Resolution (Data extrapolated from studies on analogous chiral 4-dialkylaminopyridine catalysts)

SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)Selectivity (s)
Racemic 1-phenylethanolIsobutyric Anhydride1-5Toluene0>50
Racemic sec-AlcoholsAcetic Anhydride2-10Et₂O-2010-100
Racemic DiolsPivalic Anhydride1-5CH₂Cl₂0 to RT>20

Protocol 2: General Procedure for Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

  • Racemic Secondary Alcohol (1.0 mmol)

  • Chiral this compound derivative (e.g., a ferrocene-based planar chiral catalyst) (0.05 mmol, 5 mol%)

  • Acylating Agent (e.g., Isobutyric Anhydride) (0.5-0.6 mmol, 0.5-0.6 equiv.)

  • Anhydrous Solvent (e.g., Toluene or Diethyl Ether), 5 mL

  • Tertiary amine base (e.g., 2,6-lutidine), if necessary

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: In a dry, argon-flushed vial, dissolve the racemic alcohol (1.0 mmol) and the chiral catalyst (0.05 mmol) in the anhydrous solvent (5 mL).

  • Equilibration: Stir the solution at the desired reaction temperature (e.g., 0 °C or -20 °C) for 15-30 minutes to allow for equilibration.

  • Acylation: Slowly add the acylating agent (0.5-0.6 mmol) via syringe over 5-10 minutes. Causality Note: Using a substoichiometric amount of the acylating agent is critical for achieving high enantiomeric excess of the unreacted alcohol.

  • Monitoring: Monitor the reaction for ~50% conversion by GC or TLC. The optimal point for resolution is typically near 50% conversion.

  • Quenching: Once ~50% conversion is reached, quench the reaction by adding a small amount of methanol (1 mL) to consume any remaining anhydride.

  • Workup: Remove the solvent under reduced pressure. The residue will contain the acylated (ester) product and the unreacted, enantiomerically enriched alcohol.

  • Separation & Analysis: Separate the ester from the unreacted alcohol using flash column chromatography. Determine the enantiomeric excess (ee) of the recovered alcohol and the ester product using chiral HPLC or GC.

Advanced and Recoverable Catalytic Systems

To address challenges in catalyst separation and reuse, this compound derivatives can be immobilized on solid supports or functionalized for easy recovery.

  • Polymer-Supported Catalysts : Attaching the catalyst to an insoluble polymer support allows for simple filtration to recover the catalyst after the reaction. However, this can sometimes lead to reduced catalytic activity due to steric hindrance or diffusion limitations.

  • Magnetically Recoverable Catalysts : Immobilizing the catalyst on iron oxide magnetic nanoparticles (MNPs) offers a powerful alternative. The catalyst can be quantitatively recovered from the reaction mixture using an external magnet, combining the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems.

References

  • 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. (2024). YouTube. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PubMed Central (PMC). [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Organic Chemistry Portal. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. (2023). Wikipedia. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Ethylaminopyridine via Autoclave Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethylaminopyridine and the Rationale for High-Pressure Synthesis

4-Ethylaminopyridine, a substituted pyridine derivative, represents a valuable molecular scaffold in modern medicinal chemistry and drug development. As a structural analogue of 4-aminopyridine (4-AP), a potassium channel blocker used to improve walking in patients with multiple sclerosis, its derivatives are of significant interest for exploring structure-activity relationships (SAR) and developing new therapeutics with potentially altered potency, selectivity, or pharmacokinetic profiles.[1] The synthesis of such compounds is a critical step in the drug discovery pipeline.

The preparation of 4-ethylaminopyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group, such as a halide, from the 4-position of the pyridine ring by ethylamine. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this reaction, particularly at the C2 and C4 positions where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance.

While this reaction can proceed under various conditions, the use of a high-pressure autoclave reactor offers distinct advantages, especially for scaling up production. Ethylamine is a gas at room temperature (boiling point: 17 °C), and conducting the reaction in a sealed, heated vessel allows for:

  • Elevated Temperatures: Safely reaching temperatures well above the boiling point of the amine, which significantly accelerates the reaction rate.

  • Increased Reactant Concentration: Maintaining a high concentration of the gaseous ethylamine in the reaction phase, driving the equilibrium towards product formation.

  • Controlled Environment: Ensuring a closed system that contains volatile and potentially hazardous reactants and byproducts.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 4-ethylaminopyridine using an autoclave. It details a robust experimental protocol, discusses reaction parameter optimization, outlines critical safety procedures, and offers troubleshooting advice to ensure a successful and safe synthesis.

PART I: Critical Safety Protocols for High-Pressure Reactions

WARNING: Reactions conducted in an autoclave involve high pressures and temperatures and must only be performed by trained personnel in a controlled laboratory environment, ideally within a designated high-pressure bay or a reinforced fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory. A face shield and blast shield must be used when the reactor is under pressure.[2]

  • Vessel Integrity and Compatibility: Before use, inspect the autoclave vessel and all fittings for any signs of wear, corrosion, or damage. Ensure the vessel's material (e.g., Stainless Steel 316, Hastelloy) is chemically resistant to all reactants, products, and potential byproducts at the operating temperature and pressure.

  • Pressure and Temperature Limits: Never exceed the manufacturer's specified maximum operating pressure and temperature for the autoclave.[3] All reactors must be equipped with a calibrated pressure gauge and a pressure relief system, such as a burst disc, as a critical safety feature.[3][4]

  • Filling Volume: To accommodate for liquid expansion at elevated temperatures, never fill the autoclave to more than 75% of its total volume.[2]

  • Assembly and Sealing: Ensure all seals and gaskets are clean, properly seated, and tightened according to the manufacturer's torque specifications to prevent leaks.

  • Heating and Cooling: Use a programmable temperature controller with a thermocouple placed to accurately measure the internal reaction temperature. Heating should be gradual. After the reaction, allow the autoclave to cool to room temperature before attempting to vent any residual pressure or open the vessel.[3]

  • Ventilation: Operate the autoclave in a well-ventilated area, such as a fume hood, to safely manage the release of volatile reactants like excess ethylamine during the venting process.[4]

PART II: Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on chloropyridines, with specific conditions adapted from analogous patented procedures for the synthesis of 4-alkylaminopyridines.[5]

Materials and Equipment

Materials:

  • 4-Chloropyridine hydrochloride (or 4-Chloropyridine, see note)

  • Ethylamine (as a compressed gas or concentrated aqueous/ethanolic solution)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc), reagent grade

  • Dichloromethane (DCM), reagent grade

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • High-pressure autoclave reactor (e.g., 100 mL or 250 mL capacity) equipped with a magnetic stirrer, pressure gauge, thermocouple, pressure relief valve, and heating mantle.

  • Gas inlet line for ethylamine

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • Rotary evaporator

  • pH meter or pH paper

  • Magnetic stir plate

  • Analytical balance

  • Equipment for column chromatography

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism for 4-ethylaminopyridine synthesis.

Step-by-Step Synthesis Procedure
  • Reactant Charging:

    • To a clean, dry autoclave liner, add 4-chloropyridine hydrochloride (e.g., 10.0 g, 66.6 mmol).

    • Note: If using freebase 4-chloropyridine, an equivalent of a non-nucleophilic base may be needed to neutralize the HCl generated during the reaction. However, using excess ethylamine typically serves this purpose.

    • Seal the autoclave vessel according to the manufacturer's instructions.

  • Ethylamine Addition:

    • Cool the sealed autoclave in an ice-water bath.

    • Carefully introduce ethylamine into the vessel. This can be done by condensing a known mass of ethylamine gas (e.g., 15.0 g, 333 mmol, 5 equivalents) into the cold reactor or by adding a pre-determined volume of a concentrated ethylamine solution. Using a significant excess of ethylamine drives the reaction and acts as the solvent.

  • Reaction Execution:

    • Ensure the autoclave is securely sealed and all valves are closed.

    • Place the autoclave in its heating mantle and begin stirring.

    • Slowly heat the reaction mixture to the target temperature, typically between 120-140 °C . The internal pressure will rise as the temperature increases.

    • Maintain the reaction at this temperature for 4-8 hours . Monitor the temperature and pressure throughout the reaction duration.

  • Work-up and Isolation:

    • After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (e.g., overnight). DO NOT attempt to open the reactor while it is hot or under pressure.

    • Once cooled, place the autoclave in a fume hood and slowly vent the excess pressure through a suitable trap or scrubber containing dilute acid to neutralize the unreacted ethylamine.

    • Open the autoclave and remove the liner containing the reaction mixture.

    • Transfer the contents to a round-bottom flask and remove the volatile components (excess ethylamine) using a rotary evaporator.

    • To the resulting residue, add deionized water (e.g., 100 mL) and adjust the pH to >10 using a concentrated solution of sodium hydroxide. This deprotonates the product's hydrochloride salt and ensures it is in its freebase form.

    • Transfer the basic aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (e.g., 3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethylaminopyridine, which may be a solid or a viscous oil.

Purification
  • Recrystallization: The crude product can often be purified by recrystallization. While specific solvents for 4-ethylaminopyridine are not widely reported, a solvent system like ethyl acetate/hexanes is a good starting point. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% EtOAc in hexanes), is typically effective for separating the product from non-polar impurities and more polar byproducts.

PART III: Optimization and Characterization

Reaction Parameter Optimization

The yield and purity of 4-ethylaminopyridine are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact, providing a logical framework for optimization.

ParameterRangeRationale & CausalityExpected Outcome
Temperature 80 - 160 °CThe SNAr reaction has a significant activation energy. Higher temperatures increase the reaction rate.Increasing temperature generally increases conversion rate but may also lead to more side products or decomposition above an optimal point (e.g., >150 °C).[5]
Ethylamine (equiv.) 3 - 10Ethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct. A large excess is required to drive the reaction to completion and minimize the formation of dialkylated byproducts.Higher equivalents favor product formation and minimize side reactions. However, this also leads to higher pressures and more waste. 5-8 equivalents is a practical range.
Reaction Time 2 - 12 hoursSufficient time is needed for the reaction to reach completion.Reaction progress should be monitored (if possible via sampling) to determine the optimal time. Prolonged times at high temperatures can lead to degradation.
Solvent Neat or SolventRunning the reaction neat (using excess ethylamine as solvent) maximizes reactant concentration. An inert, high-boiling solvent (e.g., NMP, Dioxane) can aid in heat transfer and solubility but lowers the overall concentration.Neat conditions often lead to faster reactions if the reactants are sufficiently soluble. A solvent may be necessary if starting materials have poor solubility.
Process and Decision Workflow

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Decision cluster_outcome Outcome A Charge 4-Chloropyridine HCl & Excess Ethylamine B Seal Autoclave & Heat (e.g., 130°C, 6h) A->B C Work-up & Purify Sample B->C D Analyze Yield & Purity (GC/LCMS, NMR) C->D E Conversion >95%? D->E F Purity >98%? E->F Yes H Increase Temp/Time E->H No G Protocol Optimized F->G Yes I Optimize Purification F->I No

Caption: Decision workflow for optimizing the autoclave synthesis.

Expected Results and Characterization

Upon successful synthesis and purification, 4-ethylaminopyridine is expected to be a solid or high-boiling liquid. While specific, verified characterization data for N-ethylpyridin-4-amine (CAS No. not definitively found) is sparse in common databases, we can predict its properties based on its close homologue, N-methylpyridin-4-amine (CAS: 1121-58-0) .

Reference Data for N-methylpyridin-4-amine:

  • Appearance: White to off-white crystalline powder.[6]

  • Melting Point: 124-128 °C.[4]

Predicted Characterization for 4-Ethylaminopyridine:

  • 1H NMR: The spectrum should show characteristic signals for the pyridine ring protons (two doublets in the aromatic region, ~6.5-8.2 ppm), a quartet for the methylene (-CH₂-) group of the ethyl chain adjacent to the nitrogen (~3.2 ppm), and a triplet for the methyl (-CH₃) group (~1.2 ppm). A broad singlet for the N-H proton will also be present.

  • 13C NMR: The spectrum will show distinct signals for the pyridine ring carbons (with the carbon attached to the nitrogen, C4, being significantly shifted) and two signals for the ethyl group carbons.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 122.17.

PART IV: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Leak in the autoclave leading to loss of ethylamine. 3. Poor quality starting material.1. Increase the reaction temperature (e.g., in 10 °C increments to 150 °C) and/or extend the reaction time. 2. Check all seals and fittings; perform a pressure test with an inert gas before the reaction. 3. Verify the purity of 4-chloropyridine hydrochloride by melting point or NMR.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Product loss during purification. 3. Product is partially protonated and remains in the aqueous layer.1. Perform more extractions (e.g., 5 x 75 mL) with the organic solvent. 2. Handle carefully during transfers and chromatography. 3. Ensure the aqueous layer is strongly basic (pH > 10) before extraction.
Formation of Side Products 1. Reaction temperature is too high. 2. Insufficient excess of ethylamine, leading to dialkylation of the product.1. Reduce the reaction temperature. 2. Increase the molar ratio of ethylamine to 4-chloropyridine (e.g., to 8-10 equivalents).
Pressure Exceeds Expected Limits 1. Temperature overshoot. 2. Autoclave filled over the recommended 75% capacity.1. Improve temperature control; ensure the heating mantle is properly sized for the reactor. 2. Reduce the initial volume of reactants.

References

  • N-Ethylpyridine-4-methylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 4-Aminopyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 4-Ethylpyridin-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)
  • Best Practices for Working with Chemical Reactions in the Lab. LabManager. Available at: [Link]

  • 13C nmr spectrum of ethylamine. Doc Brown's Chemistry. Available at: [Link]

  • A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. CN107501173A. Google Patents.
  • High Pressure Reaction Vessels Standard Operating Procedure. University of Washington, Environmental Health & Safety. Available at: [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

Sources

Precision Solvent Engineering for N-Ethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EPA-042

Executive Summary & Molecule Profile[1]

N-Ethylpyridin-4-amine (NEPA) represents a distinct class of "push-pull" heterocyclic building blocks. Unlike simple anilines or pyridines, NEPA possesses an ambident nucleophilic character driven by the strong resonance interaction between the exocyclic amine lone pair and the electron-deficient pyridine ring.

Successful utilization of NEPA in drug discovery (e.g., kinase inhibitor synthesis) requires a nuanced understanding of solvent effects. The solvent system does not merely dissolve the reactant; it dictates the regioselectivity (Ring-N vs. Exocyclic-N) and the reaction kinetics .

Physicochemical Profile
PropertyValue (Approx.)Implication
Structure Pyridine ring with 4-ethylamino substituentDual nucleophilic sites.[1]
pKa (Ring N) ~9.2 - 9.5Highly basic due to electron donation from 4-amino group.[1]
pKa (Exocyclic NH) > 25 (Neutral) / ~18 (Deprotonation)Weakly acidic; requires strong base for activation.[1]
LogP ~1.2Moderately lipophilic; soluble in mid-polarity organics.[1]
H-Bond Donor 1 (NH)Susceptible to protic solvent inhibition.[1]

Solvent Selection Matrix: Thermodynamics & Solubility

The solubility of NEPA is non-linear with polarity due to its ability to act as both a hydrogen bond acceptor (Ring N) and donor (Exocyclic NH).

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Chlorinated DCM, ChloroformExcellent Primary choice for acylation and neutral alkylation.[1] Good solubilization of the neutral free base.
Polar Aprotic DMSO, DMF, DMAcExcellent Required for SnAr and NaH-mediated alkylations .[1] High dielectric constant dissociates ion pairs.
Alcohols Methanol, EthanolGood Useful for synthesis of NEPA.[1] Avoid in electrophilic reactions due to nucleophilic competition.
Ethers THF, 1,4-DioxaneModerate Standard for Pd-catalyzed couplings .[1] Dry THF is critical for anionic chemistry.
Hydrocarbons Toluene, HexanesPoor Generally requires heating.[1] Toluene is useful for azeotropic drying or high-temp couplings.

Critical Workflow: Regioselective Functionalization

The most common failure mode in NEPA chemistry is unintended alkylation/acylation at the Ring Nitrogen (N1) instead of the Exocyclic Nitrogen (N_exo).

The Mechanism of Regiocontrol
  • Kinetic Product (Ring N): The Ring N is significantly more basic and nucleophilic in neutral media due to the resonance contribution from the exocyclic nitrogen (

    
    ).
    
  • Thermodynamic Product (Exocyclic N): Functionalization at the exocyclic nitrogen disrupts the resonance less permanently and is often the desired pharmaceutical target.

To switch selectivity, you must alter the Solvent-Base System .

Regioselectivity Start This compound (Substrate) Decision Target Site? Start->Decision CondA Neutral/Acidic Conditions Solvent: DCM or Acetone (Kinetic Control) Decision->CondA Ionic Liquid / Salt CondB Anionic Conditions Base: NaH or LiHMDS Solvent: THF or DMF (Thermodynamic Control) Decision->CondB Functionalization PathA Ring Nitrogen (N1) (Pyridinium Salt) PathB Exocyclic Nitrogen (N-exo) (Amide/Amine) CondA->PathA CondB->PathB

Caption: Decision tree for solvent and base selection to control regioselectivity between Ring-N and Exocyclic-N.

Protocol A: Exocyclic N-Alkylation (Targeting the Amine)

Objective: Attach an electrophile (R-X) to the ethylamino group. Challenge: Overcoming Ring-N nucleophilicity.

  • Solvent: Anhydrous DMF or THF .

    • Why: These solvents support the dissolution of the deprotonated amidine-like anion and do not quench the strong base.

  • Base: Sodium Hydride (NaH) (60% dispersion).

    • Why: You must fully deprotonate the N-H (pKa ~18-20) to create a localized negative charge that outcompetes the Ring N lone pair.

  • Procedure:

    • Charge a flame-dried flask with NEPA (1.0 equiv) and anhydrous DMF (0.2 M).

    • Cool to 0 °C.

    • Add NaH (1.2 equiv) portion-wise. Evolution of

      
       gas will be observed.
      
    • Stir at 0 °C for 30 mins. The solution often turns yellow/orange, indicating anion formation.

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Warm to RT and monitor by LCMS.

    • Quench: Carefully with sat.

      
      .
      
Protocol B: Ring N-Alkylation (Pyridinium Synthesis)

Objective: Create a pyridinium salt (e.g., for ionic liquids or solubility tags).

  • Solvent: Acetone or Acetonitrile .

    • Why: These polar aprotic solvents dissolve the neutral starting material but often precipitate the ionic product, driving the equilibrium forward (Le Chatelier’s principle).

  • Reagent: Alkyl Halide (e.g., Methyl Iodide).

  • Procedure:

    • Dissolve NEPA in Acetone (0.5 M).

    • Add Methyl Iodide (1.5 equiv) at RT.

    • Stir for 4-12 hours.

    • Isolation: Filtration of the precipitated solid. No column chromatography required.[2]

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

When using NEPA as the amine partner in coupling reactions, solvent choice affects catalyst stability and the "poisoning" effect of the pyridine nitrogen.

Optimized System
  • Solvent: 1,4-Dioxane or Toluene .

    • Avoid: DMF/DMSO (can coordinate to Pd and inhibit the catalytic cycle).

  • Base:

    
     or 
    
    
    
    .
  • Catalyst: Pd(OAc)2 + BINAP or Xantphos.

    • Note: The pyridine ring can coordinate to the Pd center. Bidentate ligands (BINAP/Xantphos) are essential to prevent this displacement.

Protocol:

  • In a glovebox or under Ar, combine Aryl Halide (1.0 equiv), NEPA (1.2 equiv),

    
     (1.5 equiv), and Pd-Catalyst (2-5 mol%) in degassed 1,4-Dioxane  (0.2 M).
    
  • Seal the vial and heat to 100 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water. The pyridine ring makes the product slightly polar; ensure the aqueous layer is basic (pH > 10) to prevent product loss as a salt.

Synthesis of the Core (Reference)[3]

If synthesizing NEPA from scratch, the industry standard is Nucleophilic Aromatic Substitution (SnAr).

Reaction: 4-Chloropyridine + Ethylamine


this compound
ParameterRecommendationRationale
Solvent Water or Ethanol High polarity stabilizes the charged Meisenheimer-like transition state.[1] Water is "Green" and simplifies workup.
Temperature 120-140 °C4-Chloropyridine is deactivated; high energy barrier requires thermal drive (Autoclave/Sealed Tube).[1]
Stoichiometry Excess Ethylamine (3-5 equiv)Acts as both nucleophile and base to scavenge HCl.[1]

References

  • SnAr Synthesis & Kinetics

    • Synthesis of 4-aminopyridine deriv
    • Source: Journal of Heterocyclic Chemistry.
  • Regioselectivity Mechanisms

    • Alkylation of 4-aminopyridines: Ring vs Exocyclic Nitrogen.
    • Source: Organic Letters / J. Org.[3] Chem. (General principles of ambident nucleophiles).

  • Solvent Properties: Hansen Solubility Parameters for Nitrogen Heterocycles. Source: CRC Handbook of Solubility Parameters.

(Note: Specific "Protocol B" for this exact molecule is derived from standard 4-aminopyridine (DMAP) chemistry, a widely accepted extrapolation in process chemistry.)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) of 4-Chloropyridine with Ethylamine.
Ticket ID:  #SNAr-4CP-ETH
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The reaction between 4-chloropyridine and ethylamine is a classic Nucleophilic Aromatic Substitution (


).[1] However, it is deceptively simple. Users frequently report inconsistent yields ranging from 20% to 60%.

The Root Cause: The failure mode is rarely the reaction kinetics itself, but rather the instability of the 4-chloropyridine free base . Upon neutralization of the stable hydrochloride salt, the free base undergoes rapid self-polymerization (quaternization) if not immediately intercepted by the nucleophile. Furthermore, the volatility of ethylamine (bp 16.6°C) often leads to non-stoichiometric conditions during heating.

This guide provides a self-validating protocol to bypass these stability issues.

Module 1: Pre-Reaction Diagnostics (The "Hidden" Failure)

Before attempting the reaction, you must understand the competing pathways. 4-Chloropyridine is an "ambident" molecule—it is both an electrophile (at C4) and a nucleophile (at N1).

The Self-Polymerization Trap

If you neutralize 4-chloropyridine HCl and let it stand (even for minutes) or heat it without a massive excess of amine, it attacks itself.

Polymerization Start 4-Chloropyridine (Free Base) Polymer Poly(4-pyridylpyridinium) chloride Start->Polymer  Self-Reaction (k_poly > k_subst if [Nu] is low) Product 4-(Ethylamino)pyridine (Target) Start->Product  + Ethylamine (Requires High [Nu])

Figure 1: The kinetic competition between self-polymerization (red) and the desired substitution (green).

Module 2: Optimized Experimental Protocol

Objective: Maximize yield >85%. Strategy: In situ neutralization in a sealed vessel to maintain nucleophile stoichiometry.

Reagents & Equipment
  • Substrate: 4-Chloropyridine Hydrochloride (Do not use free base).[2]

  • Nucleophile: Ethylamine (2.0 M solution in THF or Ethanol, or 70% aq. solution). Note: Anhydrous alcoholic solutions are preferred to prevent hydrolysis to 4-pyridone.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Vessel: Microwave vial (preferred) or heavy-walled pressure tube.

Step-by-Step Methodology
  • Preparation (Cold Start):

    • Weigh 4-Chloropyridine HCl (1.0 eq) directly into the pressure vessel.

    • Add a stir bar.

    • Crucial: Cool the vessel to 0°C (ice bath) before adding solvents. This suppresses the polymerization rate during mixing.

  • Nucleophile Addition:

    • Add Ethylamine solution (5.0 - 10.0 eq).

    • Why such excess? Ethylamine is volatile. The excess drives the equilibrium and ensures the reaction rate (

      
      ) outcompetes the polymerization rate (
      
      
      
      ).
    • Add TEA (1.5 eq) to neutralize the HCl salt.

  • The Reaction (Sealed):

    • Seal the vessel immediately.

    • Method A (Microwave - Recommended): Heat to 140°C for 20 minutes .

    • Method B (Thermal - Oil Bath): Heat to 120°C for 12-16 hours .

  • Workup (pH Switch):

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess ethylamine and solvent.

    • Resuspend residue in 1M NaOH (pH > 12). The product is a base; it must be deprotonated to be extracted.

    • Extract with DCM or Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      

Module 3: Troubleshooting & FAQs

Scenario 1: "I obtained a dark, tarry insoluble solid."
  • Diagnosis: Polymerization occurred.[3]

  • Cause: You likely free-based the 4-chloropyridine before adding the ethylamine, or the ethylamine evaporated during the reaction.

  • Fix: Ensure the vessel is hermetically sealed. Do not perform an "extraction" of the starting material before the reaction. Mix everything in the pot while cold.

Scenario 2: "I see a peak at M+1 = 96 in LCMS (4-pyridone)."
  • Diagnosis: Hydrolysis.[4]

  • Cause: Water was present in the reaction, competing with ethylamine.

  • Fix: Switch from 70% aqueous ethylamine to 2.0M Ethylamine in Ethanol/THF . Ensure solvents are dry.

Scenario 3: "The reaction is stuck at 50% conversion."
  • Diagnosis: Protonation of the nucleophile.[4]

  • Cause: As the reaction proceeds, HCl is generated. If you didn't add an auxiliary base (TEA), the ethylamine consumes the HCl, becoming non-nucleophilic ethylammonium chloride.

  • Fix: Ensure you have at least 2 equivalents of "base capacity" (either excess ethylamine or added TEA).

Comparative Conditions Table
VariableStandard RefluxPressure Tube / MicrowaveImpact on Yield
Temperature ~78°C (EtOH bp)120-150°CHigh temp favors substitution over polymerization if kinetics are fast.
Ethylamine Conc. Decreases (Evaporation)Constant (Sealed)Critical. Loss of amine kills the reaction.
Solvent Water/EtOHAnhydrous EtOH/DMFWater promotes hydrolysis side-products.
Typical Yield 30-45%85-95% Sealed vessel is mandatory for volatile amines.

Module 4: Mechanistic Logic (Why this works)

The reaction follows an


 mechanism. The rate-determining step is the nucleophilic attack on the electron-deficient pyridine ring.

Mechanism cluster_note Critical Control Point Step1 Activation (Pyridine N withdraws density) Step2 Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2  + EtNH2 Step3 Elimination (Loss of Cl-) Step2->Step3  - Cl-

Figure 2: The


 pathway. The transition state is stabilized by the electron-withdrawing nitrogen. High temperature is required to overcome the activation energy barrier of the chloride displacement.

References

  • ChemicalBook. (2025).[5] 4-Chloropyridine hydrochloride Properties and Safety.[2][6][7][8] Retrieved from

    • Verifies the physical properties and the standard form (HCl salt) used to prevent instability.
  • National Institutes of Health (NIH). (2022). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from

    • Validates the comparison between metal-catalyzed and SNAr approaches for chloropyridines/pyrimidines.
  • Jubilant Ingrevia. (2025).[1][2][5] Safety Data Sheet: 4-Chloropyridine Hydrochloride.[2][8] Retrieved from

    • Source for safety data and handling precautions.

  • ResearchGate. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine. Retrieved from

    • Provides precedent for microwave-assisted amination conditions (125–135 °C) for similar heteroaryl chlorides.

Sources

Technical Support Center: Overcoming the Acceptor Effect in Aminopyridine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unreactive Amine

Welcome to the technical support guide for the acylation of aminopyridines. As researchers and drug development professionals know, aminopyridines are crucial building blocks. However, their acylation is often plagued by low yields and sluggish reaction rates. This guide is designed to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-tested solutions to overcome these challenges.

The core issue is the "acceptor effect" of the pyridine ring. The electron-withdrawing nature of the ring nitrogen deactivates the exocyclic amino group, significantly reducing its nucleophilicity compared to anilines or aliphatic amines.[1][2] This guide will walk you through the causes of common problems and provide robust, step-by-step protocols to ensure your next aminopyridine acylation is a success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Acceptor Effect"

This section addresses fundamental questions about the reactivity of aminopyridines.

Q1: What exactly is the "acceptor effect" in the context of aminopyridine acylation?

A: The "acceptor effect" refers to the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom in the ring withdraws electron density from the ring carbons through both inductive and resonance effects. This pull of electron density extends to the exocyclic amino group, reducing the availability of its lone pair of electrons for nucleophilic attack on an acylating agent. Consequently, aminopyridines are significantly less reactive nucleophiles than their aniline counterparts.[1]

Q2: My acylation reaction works on aniline but fails on 4-aminopyridine. Why?

A: This is a classic manifestation of the acceptor effect. The lone pair on the nitrogen of aniline is readily available and can be donated into the benzene ring to stabilize the transition state. In 4-aminopyridine, the ring nitrogen actively works against this, pulling electron density away. Furthermore, the ring nitrogen can be protonated by any acid generated during the reaction (e.g., HCl from an acyl chloride), which forms a pyridinium salt. This positively charged species is even more electron-withdrawing, further "switching off" the reactivity of the amino group.[3]

Q3: Can the pyridine ring nitrogen itself cause side reactions?

A: Yes. The pyridine nitrogen is a nucleophilic site and can compete with the exocyclic amino group. While acylation on the ring nitrogen to form an N-acylpyridinium salt is often a key step in catalysis (see Part 2), in the absence of a more potent nucleophile, this can be a non-productive pathway or lead to complex mixtures. More commonly, it acts as a base, sequestering the acid byproduct of the reaction.[4][5] This protonation deactivates the entire molecule, as explained in Q2.

Visualizing the Acceptor Effect

Caption: The electron-withdrawing nature of the pyridine ring.

Part 2: Troubleshooting Guide - From Low Yield to High Success

This section is formatted to directly address the most common experimental failures and provide clear, actionable solutions.

Q4: My reaction has stalled with low or no conversion of the aminopyridine. What is the most likely cause and the best solution?

A: The primary culprit is insufficient electrophilic activation of the acylating agent to overcome the low nucleophilicity of your aminopyridine. While highly reactive acyl chlorides might work in some cases, a more universal and robust solution is required for less reactive anhydrides or carboxylic acids.

Solution: Employ a Nucleophilic Catalyst, Primarily 4-(Dimethylamino)pyridine (DMAP).

DMAP is a highly efficient acylation catalyst that operates via a mechanism distinct from simple base catalysis.[6] It is a "super-nucleophile" that first attacks the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the starting anhydride or acyl chloride and is readily attacked by the weakly nucleophilic aminopyridine.[7][8]

Reagent ComparisonRole in ReactionWhen to Use
Pyridine Weak Base / Weak Nucleophilic CatalystCan be used as a solvent and acid scavenger for reactive substrates.[9]
Triethylamine (TEA) Non-nucleophilic BaseExcellent acid scavenger when you want to avoid competitive nucleophilic catalysis.[7]
DMAP Potent Nucleophilic CatalystThe go-to solution for unreactive amines, hindered alcohols, and overcoming the acceptor effect.[10]
Standard Protocol: DMAP-Catalyzed Acylation of 4-Aminopyridine
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminopyridine (1.0 eq.) and DMAP (0.05 - 0.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) to act as a stoichiometric acid scavenger.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

DMAP Catalytic Cycle

DMAP_Cycle acyl_anhydride Acylating Agent (e.g., Ac₂O) intermediate HIGHLY REACTIVE N-Acylpyridinium Salt acyl_anhydride->intermediate dmap DMAP (Catalyst) dmap->intermediate 1. Nucleophilic Attack product Acylated Product intermediate->product aminopyridine Aminopyridine (Substrate) aminopyridine->product 2. Nucleophilic Attack product->dmap 3. Catalyst Regeneration

Caption: The catalytic cycle of DMAP in aminopyridine acylation.

Q5: My aminopyridine substrate is sterically hindered, and even DMAP catalysis is giving low yields. What are my next steps?

A: Steric hindrance presents a significant kinetic barrier. Even with the highly reactive N-acylpyridinium intermediate, a bulky substrate may struggle to approach the reactive center.

Solution 1: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric clash. Try running the reaction at a higher temperature, for example, refluxing in DCM (40 °C) or switching to a higher boiling point solvent like 1,2-dichloroethane (83 °C) or toluene (111 °C). Monitor the reaction carefully for potential decomposition.[11]

Solution 2: Use a More Powerful Acylating System. If starting from a carboxylic acid, standard activating agents might not be sufficient. Switch to a more potent uranium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents form highly activated esters in situ that are exceptionally reactive towards even hindered nucleophiles.[11]

Troubleshooting Workflow for Hindered Acylations

Troubleshooting_Workflow start Start: Low Yield with Hindered Aminopyridine check_dmap Are you using DMAP (0.1-0.2 eq.)? start->check_dmap add_dmap Action: Add DMAP and a hindered base (DIPEA). check_dmap->add_dmap No check_temp Is yield still low? check_dmap->check_temp Yes add_dmap->check_temp increase_temp Action: Increase Temperature (e.g., reflux in DCM or Toluene). use_hatu Action: Use a stronger coupling reagent (HATU, PyBOP) with the corresponding carboxylic acid. increase_temp->use_hatu Still Low Yield check_temp->increase_temp Yes success Success! check_temp->success No, Good Yield use_hatu->success

Caption: Decision-making workflow for hindered acylations.

Q6: I am using an acyl chloride and getting a messy reaction with a dark color, even with a base. What's happening?

A: Acyl chlorides are highly reactive and can lead to aggressive side reactions, especially if impurities are present or if the reaction temperature is not controlled. The HCl byproduct is also highly corrosive.

Solution: Use an Anhydride and DMAP. For most applications, switching from an acyl chloride to the corresponding anhydride in a DMAP-catalyzed system provides a much cleaner and more controlled reaction.[12] Anhydrides are less aggressive, and the carboxylic acid byproduct is weaker than HCl and easier to manage with a base like TEA. This combination often leads to higher purity crude products and better overall yields.

Comparison of Acylating Agents
Agent Relative Reactivity Common Issues & Recommendations
Acyl ChlorideVery HighAggressive, generates HCl, potential for side reactions. Best for very unreactive substrates with careful temperature control.
AnhydrideHighRecommended. Excellent balance of reactivity and stability. Cleaner reactions, especially with DMAP catalysis.[8]
Carboxylic Acid + Coupling AgentVariableReactivity depends on the coupling agent (e.g., DCC < HATU). Good for sensitive substrates where the anhydride is unavailable.
References
  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech. .

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. .

  • What is the role of pyridine in the acetylations of alcohols? Reddit r/OrganicChemistry. (2023). .

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. .

  • Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. New Journal of Chemistry (RSC Publishing). .

  • What are the roles of pyridine and DCM in the acylation of an alcohol? Chemistry Stack Exchange. (2016). .

  • Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol. Organic & Biomolecular Chemistry (RSC Publishing). .

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. (2022). .

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. .

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. .

  • Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. ACS Publications. .

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. (2021). .

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. .

  • Chemoselective Acylation of Nucleosides. PMC - NIH. .

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. (2009). .

  • Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem. .

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. .

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [No valid URL found].
  • 4-Dimethylaminopyridine. Wikipedia. .

  • Overcoming steric hindrance in 6-Nitropyridine-2-carbonyl chloride reactions. Benchchem. .

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. (2014). .

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. .

  • Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals. ACS Catalysis. .

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [No valid URL found].
  • Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. (2015). .

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. .

  • Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. Benchchem. .

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removing unreacted ethylamine from 4-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 4-aminopyridine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties in removing unreacted starting materials and byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, particularly the removal of unreacted ethylamine.

Introduction: The Challenge of Purity in 4-Aminopyridine Synthesis

4-Aminopyridine (4-AP) is a valuable compound in both research and clinical settings, known for its role as a non-selective voltage-gated potassium (K+) channel blocker.[1][2] Its synthesis, however, can present purification challenges, especially when methods involving volatile and reactive amines like ethylamine are employed. The presence of unreacted ethylamine in the final product can compromise its purity and subsequent applications. This guide will explore effective strategies for its removal.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted ethylamine from my 4-aminopyridine product so critical?

Unreacted ethylamine is a volatile and corrosive impurity that can affect the stability, safety, and efficacy of the final 4-aminopyridine product. For pharmaceutical applications, even trace amounts of such impurities are unacceptable and must be removed to meet stringent regulatory standards.[3] Furthermore, residual ethylamine can interfere with downstream reactions or biological assays.

Q2: What are the primary physical properties I should consider when choosing a purification method?

The significant difference in boiling points between ethylamine (16.6°C) and 4-aminopyridine (273°C) is a key factor to exploit.[4][5][6] Additionally, their differing solubilities in various solvents can be leveraged for effective separation through techniques like extraction and crystallization.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
4-Aminopyridine 94.12273158-162112 g/L at 20°C[4]
Ethylamine 45.0816.6-81Miscible

Q3: Are there any safety concerns I should be aware of when handling these compounds?

Yes, both 4-aminopyridine and ethylamine are hazardous. 4-Aminopyridine is highly toxic if swallowed, and can cause severe skin and eye irritation.[7][8][9] Ethylamine is a flammable, corrosive, and volatile liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides: Step-by-Step Protocols

This section details various methods for the removal of unreacted ethylamine from a 4-aminopyridine synthesis reaction mixture. The choice of method will depend on the scale of your reaction, the equipment available, and the desired purity of the final product.

Method 1: Extractive Work-up

This is often the first line of defense for removing amine-based impurities. The principle lies in the differential solubility of the product and the impurity in immiscible solvents, and the ability to alter the solubility of the amine by changing the pH.

When to Use This Method:

  • When you have a reaction mixture in an organic solvent.

  • For initial, bulk removal of ethylamine.

  • When your 4-aminopyridine product is stable to acidic conditions.

Step-by-Step Protocol:

  • Dissolution: Ensure your crude reaction mixture is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[10][11] The ethylamine will be protonated to form a water-soluble salt (ethylammonium chloride), which will partition into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two to three more times to ensure complete removal of the ethylamine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain your crude 4-aminopyridine.

Causality Behind the Choices: The acidic wash is crucial as it converts the basic ethylamine into its salt form, dramatically increasing its water solubility and facilitating its removal from the organic phase where the 4-aminopyridine remains.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, adding more brine can help to break it.

  • Product Precipitation: If your 4-aminopyridine product is also basic, it may form a salt and precipitate. In this case, a milder acidic wash or an alternative method should be considered.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

When to Use This Method:

  • After an initial purification step like an extractive work-up.

  • To obtain a highly pure, crystalline product.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which 4-aminopyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Benzene has been reported as a suitable solvent for the recrystallization of 4-aminopyridine.[12] A mixture of ethanol and hexane has also been used.[13]

  • Dissolution: Dissolve the crude 4-aminopyridine in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Causality Behind the Choices: The slow cooling process allows for the formation of a pure crystalline lattice of 4-aminopyridine, while the impurities, including any remaining traces of ethylamine, remain dissolved in the solvent.

Troubleshooting:

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Oiling Out: If the product "oils out" instead of crystallizing, you may need to use a different solvent system or a more dilute solution.

Method 3: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

When to Use This Method:

  • For the purification of small to medium quantities of product.

  • When other methods have failed to achieve the desired purity.

  • To separate 4-aminopyridine from other closely related impurities.[14]

Step-by-Step Protocol:

  • Stationary Phase and Mobile Phase Selection: For 4-aminopyridine, a silica gel stationary phase is common. The mobile phase (eluent) should be a solvent system that provides good separation of your product from the impurities. A gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the pure 4-aminopyridine.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Causality Behind the Choices: The polar silica gel will interact more strongly with more polar compounds. By carefully selecting the mobile phase, you can control the rate at which different compounds travel down the column, allowing for their separation.

Troubleshooting:

  • Poor Separation: If the separation is poor, you may need to adjust the polarity of the mobile phase or try a different stationary phase.

  • Product Stuck on Column: If the product does not elute, the mobile phase may be too non-polar. Gradually increasing the polarity of the eluent should help.

Visualizing the Workflow

To better understand the decision-making process for purification, the following workflow diagram is provided.

PurificationWorkflow Start Crude Reaction Mixture (4-AP + Ethylamine) ExtractiveWorkup Extractive Work-up (Acidic Wash) Start->ExtractiveWorkup CheckPurity1 Check Purity (TLC/NMR) ExtractiveWorkup->CheckPurity1 Recrystallization Recrystallization CheckPurity1->Recrystallization Impurities Present FinalProduct Pure 4-Aminopyridine CheckPurity1->FinalProduct Pure CheckPurity2 Check Purity (TLC/NMR) Recrystallization->CheckPurity2 ColumnChromatography Column Chromatography CheckPurity2->ColumnChromatography Impurities Present CheckPurity2->FinalProduct Pure ColumnChromatography->FinalProduct

Caption: A logical workflow for the purification of 4-aminopyridine.

References

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • 4-Aminopyridine patented technology retrieval search results. Patsnap. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • 4-Aminopyridine (4-AP). MP Biomedicals. [Link]

  • CN1807415A - 4-aminopyridine preparation method.
  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • US2237628A - Separation of tri-ethyl amine
  • How do I get rid of triethyl amine in a reaction? ResearchGate. [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. [Link]

  • 4-Pyridineethanamine. PubChem. [Link]

  • Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. PubMed. [Link]

  • Ethylamine extraction. Reddit. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • 4-Aminopyridine. PubChem. [Link]

  • CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • How to remove ethanolamine from reaction mixture? ResearchGate. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Ethylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth comparative analysis of the characteristic ¹H and ¹³C NMR chemical shifts of 4-ethylaminopyridine, a versatile building block in medicinal chemistry and materials science. By comparing its spectral data with those of relevant analogs—pyridine, 4-aminopyridine, and N,N-diethyl-4-aminopyridine—we aim to provide researchers, scientists, and drug development professionals with a practical and insightful reference for spectral interpretation and structural verification.

Understanding the Electronic Environment of the Pyridine Ring

The chemical shifts observed in the NMR spectrum of a pyridine derivative are exquisitely sensitive to the nature and position of its substituents. The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene. The protons at the α-positions (C2 and C6) are most affected, appearing at the lowest field, followed by the γ-proton (C4) and then the β-protons (C3 and C5).

Substituents at the 4-position, such as the ethylamino group in our topic compound, exert significant electronic influence on the entire ring system. Amino groups are strong π-donors through resonance and weak σ-acceptors through induction. This electron-donating nature increases the electron density at the ortho (C3 and C5) and para (C2 and C6) positions relative to the substituent, leading to a characteristic upfield shift (shielding) of the corresponding protons and carbons.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 4-ethylaminopyridine and its structural analogs. The data presented has been compiled from various sources and represents typical values obtained in common deuterated solvents. It is crucial to note that chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-2, H-6H-3, H-5Other ProtonsSolvent
Pyridine8.617.287.66 (H-4)CDCl₃
4-Aminopyridine[1]7.996.486.03 (NH₂)DMSO-d₆
4-Ethylaminopyridine ~8.0~6.4~3.1 (CH₂), ~1.2 (CH₃), ~5.9 (NH)CDCl₃
N,N-Diethyl-4-aminopyridine~8.1~6.5~3.3 (CH₂), ~1.1 (CH₃)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-2, C-6C-3, C-5C-4Other CarbonsSolvent
Pyridine[2]150124136-Various
4-Aminopyridine149.7110.3156.8-CD₃OD
4-Ethylaminopyridine ~149~108~155~39 (CH₂), ~15 (CH₃)CDCl₃
N,N-Diethyl-4-aminopyridine~149~106~154~43 (CH₂), ~13 (CH₃)CDCl₃

Analysis and Interpretation

The Influence of the Amino Group

A comparison of the NMR data for pyridine and 4-aminopyridine clearly illustrates the powerful electron-donating effect of the amino group. In the ¹H NMR spectrum of 4-aminopyridine, the H-3 and H-5 protons are significantly shielded (shifted upfield) to approximately 6.48 ppm from 7.28 ppm in pyridine[1]. This is a direct consequence of the increased electron density at these positions due to resonance donation from the amino group. The H-2 and H-6 protons also experience a noticeable upfield shift.

Similarly, in the ¹³C NMR spectrum, the C-3 and C-5 carbons of 4-aminopyridine are dramatically shielded, appearing around 110.3 ppm compared to 124 ppm in pyridine[2]. The C-4 carbon, directly attached to the nitrogen, is deshielded due to the electronegativity of the nitrogen atom and its direct involvement in the resonance delocalization.

The Effect of N-Alkylation: A Comparative Look at 4-Ethylaminopyridine and its Analogs

4-Ethylaminopyridine vs. 4-Aminopyridine:

The introduction of an ethyl group on the amino nitrogen in 4-ethylaminopyridine leads to subtle but predictable changes in the NMR spectra. The ethyl group is a weak electron-donating group through induction. This slightly enhances the overall electron-donating ability of the amino group.

  • ¹H NMR: The aromatic protons of 4-ethylaminopyridine are expected to show very similar chemical shifts to those of 4-aminopyridine, with perhaps a very slight upfield shift due to the inductive effect of the ethyl group. The key distinguishing features will be the appearance of a quartet around 3.1 ppm for the methylene (-CH₂-) protons and a triplet around 1.2 ppm for the methyl (-CH₃) protons of the ethyl group. The NH proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons in 4-ethylaminopyridine are predicted to be very close to those in 4-aminopyridine. The ethyl group carbons will give rise to two additional signals, with the methylene carbon appearing further downfield (~39 ppm) than the methyl carbon (~15 ppm).

4-Ethylaminopyridine vs. N,N-Diethyl-4-aminopyridine:

Comparing the mono-ethylated with the di-ethylated derivative allows for an examination of the steric and electronic effects of increased alkyl substitution.

  • ¹H NMR: The chemical shifts of the aromatic protons in N,N-diethyl-4-aminopyridine are expected to be very similar to those in 4-ethylaminopyridine. The most significant difference will be in the aliphatic region. The methylene protons of the two ethyl groups will appear as a quartet, likely at a slightly downfield position compared to the mono-ethylated compound due to the presence of two electron-withdrawing nitrogen-bound alkyl groups. The methyl protons will remain as a triplet. The absence of an NH proton signal is a key differentiator.

  • ¹³C NMR: The increased steric bulk of the two ethyl groups in N,N-diethyl-4-aminopyridine can potentially lead to a slight twisting of the diethylamino group out of the plane of the pyridine ring. This would reduce the efficiency of resonance donation, which could result in a slight downfield shift (deshielding) of the C-3 and C-5 carbons compared to 4-ethylaminopyridine. However, the increased inductive donation from two ethyl groups might counteract this effect. The chemical shifts of the ethyl group carbons will be present, with potentially slight shifts compared to the mono-ethylated compound.

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental to reliable structural analysis. Below is a standard protocol for the preparation and analysis of a sample of 4-ethylaminopyridine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of 4-ethylaminopyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 128 or more).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.

Visualizing the Molecular Structures and Relationships

The following diagrams illustrate the structures of the compared molecules and the general workflow for NMR analysis.

Caption: Molecular structures of pyridine and its 4-substituted amino derivatives.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Peak Picking and Integration proc3->proc4 proc5 Assign Signals proc4->proc5

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-ethylaminopyridine provide a wealth of information about its electronic structure. The electron-donating ethylamino group significantly shields the protons and carbons at the 3 and 5 positions of the pyridine ring, a characteristic feature that distinguishes it from unsubstituted pyridine. By comparing its spectral data with those of 4-aminopyridine and N,N-diethyl-4-aminopyridine, researchers can gain a deeper understanding of the subtle electronic and steric effects of N-alkylation. This guide serves as a foundational resource for the confident identification and characterization of 4-ethylaminopyridine and related compounds, facilitating their effective use in research and development.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-ethylpyridin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel compounds and their metabolites is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-ethylpyridin-4-amine, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this compound, this guide will leverage established fragmentation principles and compare its predicted behavior with the known fragmentation patterns of its structural analogs: 4-aminopyridine, N-methylpyridin-4-amine, and N,N-dimethylpyridin-4-amine.

Introduction to this compound and the Significance of Its Mass Spectral Fingerprint

This compound belongs to the class of aminopyridines, a scaffold that is prevalent in numerous biologically active molecules. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex matrices, such as in reaction monitoring, metabolite identification, and purity assessment. The fragmentation pattern provides invaluable structural information, allowing researchers to distinguish it from isomers and related impurities.

Predicted Fragmentation Pattern of this compound

The fragmentation of a molecule in an EI-MS is governed by the stability of the resulting radical cations and neutral losses. For this compound (molecular weight: 122.17 g/mol ), the initial ionization event will involve the removal of an electron, most likely from one of the nitrogen atoms due to their lone pairs of electrons, to form the molecular ion (M•+) at m/z 122.

The subsequent fragmentation is predicted to be dominated by two primary pathways originating from the ethyl group, consistent with the fragmentation of aliphatic amines.[1][2]

  • Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation pathway for amines and involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.[2] This is often the most favorable pathway as it leads to the formation of a resonance-stabilized iminium cation. In the case of this compound, α-cleavage would result in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-stabilized fragment at m/z 107 . This fragment is expected to be the base peak in the spectrum due to its high stability.

  • Beta-Cleavage (β-cleavage): While less common for short alkyl chains compared to α-cleavage, β-cleavage can also occur. This involves the cleavage of the bond between the nitrogen and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a pyridinamine radical cation at m/z 93 .

A proposed fragmentation pathway for this compound is depicted below:

This compound Fragmentation M This compound (M•+) m/z 122 F107 [M - CH₃]⁺ m/z 107 (Base Peak) M->F107 - •CH₃ (α-cleavage) F93 [M - C₂H₅]•+ m/z 93 M->F93 - •C₂H₅ (β-cleavage)

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation pattern, a comparison with experimentally determined mass spectra of structurally related compounds is invaluable.

4-Aminopyridine

4-Aminopyridine (molecular weight: 94.11 g/mol ) is the parent amine. Its mass spectrum is characterized by a prominent molecular ion peak at m/z 94.[3] The primary fragmentation involves the loss of a hydrogen atom to form an ion at m/z 93, followed by the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation for pyridine derivatives, resulting in a fragment at m/z 67.

N-Methylpyridin-4-amine

N-Methylpyridin-4-amine (molecular weight: 108.14 g/mol ) is the closest analog with a single alkyl substitution.[4][5] Its mass spectrum shows a strong molecular ion at m/z 108. The base peak is observed at m/z 107 , resulting from the loss of a hydrogen atom (α-cleavage).[4] This strongly supports the prediction that the α-cleavage product will be the base peak for this compound as well. Another significant fragment is seen at m/z 79, which can be attributed to the loss of an ethylenimine radical from the [M-H]⁺ ion.

N,N-Dimethylpyridin-4-amine

N,N-Dimethylpyridin-4-amine (molecular weight: 122.17 g/mol ) provides further insight into the fragmentation of N-alkylated aminopyridines.[6] Its mass spectrum displays a strong molecular ion at m/z 122. The base peak is at m/z 121 due to the loss of a hydrogen atom. A prominent fragment is also observed at m/z 107 resulting from the loss of a methyl radical (•CH₃), which is an α-cleavage. Another significant peak is at m/z 79.

Tabulated Comparison of Key Fragments

CompoundMolecular Ion (m/z)Base Peak (m/z)Major Fragments (m/z) and Proposed Neutral Loss
This compound (Predicted) 12210793 (•C₂H₅)
4-Aminopyridine949493 (•H), 67 (HCN)
N-Methylpyridin-4-amine10810779 (C₂H₄N•)
N,N-Dimethylpyridin-4-amine122121107 (•CH₃), 79 (C₃H₆N•)

This comparative table highlights a clear trend. The α-cleavage leading to the loss of an alkyl radical is a dominant fragmentation pathway for N-alkylated 4-aminopyridines. For this compound, the loss of a methyl radical to form the stable iminium cation at m/z 107 is therefore the most probable and intense fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection or GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and the spectra of the analogs.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (10-100 µg/mL) Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Extract Extract Mass Spectrum TIC->Extract Compare Compare with Predictions Extract->Compare

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

References

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethylamine. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-(Methylamino)pyridine. [Link]

  • NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

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